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  • Product: 2-(Oxolan-3-yl)cyclohexan-1-one
  • CAS: 31891-67-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-(oxolan-3-yl)cyclohexan-1-one Isomers

Foreword: The Imperative of Stereochemical Stability in Modern Drug Discovery In the landscape of contemporary drug development, the three-dimensional architecture of a molecule is not merely a structural curiosity but a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stereochemical Stability in Modern Drug Discovery

In the landscape of contemporary drug development, the three-dimensional architecture of a molecule is not merely a structural curiosity but a critical determinant of its pharmacological profile. Efficacy, selectivity, and safety are intrinsically linked to the specific spatial arrangement of atoms. For researchers and scientists engaged in the synthesis and evaluation of novel chemical entities, a profound understanding of the thermodynamic stability of different stereoisomers is paramount. Unraveling the subtle interplay of steric and electronic forces that govern conformational preferences allows for the rational design of molecules with optimized therapeutic properties and a reduced likelihood of off-target effects.

This technical guide provides a comprehensive exploration of the thermodynamic stability of the isomers of 2-(oxolan-3-yl)cyclohexan-1-one. This molecule, featuring a chiral center on both the cyclohexane and the oxolane (tetrahydrofuran) rings, presents a fascinating case study in stereochemical complexity. We will dissect the conformational intricacies of each constituent ring system and then synthesize this understanding to predict and analyze the stability of the various diastereomers. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental and computational protocols.

Deconstructing the Stereochemistry: The Isomers of 2-(oxolan-3-yl)cyclohexan-1-one

The target molecule possesses two chiral centers: C2 of the cyclohexanone ring and C3 of the oxolane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. For the purpose of this guide, we will focus on the relative stability of the diastereomeric pairs: (2R, 3'R), (2S, 3'S) and (2R, 3'S), (2S, 3'R). The thermodynamic properties of enantiomers are identical, so the analysis of one will apply to the other. The key to understanding the stability of these diastereomers lies in the spatial relationship between the oxolane substituent and the cyclohexanone ring.

The four stereoisomers are:

  • (2R, 3'R)-2-(oxolan-3-yl)cyclohexan-1-one

  • (2S, 3'S)-2-(oxolan-3-yl)cyclohexan-1-one

  • (2R, 3'S)-2-(oxolan-3-yl)cyclohexan-1-one

  • (2S, 3'R)-2-(oxolan-3-yl)cyclohexan-1-one

Conformational Analysis: A Tale of Two Rings

To predict the most stable arrangement of the entire molecule, we must first understand the conformational preferences of its constituent rings.

The Cyclohexanone Ring: A Biased Chair

The cyclohexane ring is well-known to adopt a chair conformation to minimize angle and torsional strain.[1][2] In a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4][5] The energy difference between the axial and equatorial conformers is quantified by the A-value.[6][7]

In 2-(oxolan-3-yl)cyclohexan-1-one, the sp²-hybridized carbonyl group at C1 flattens the ring slightly. This can influence the stability of a substituent at the adjacent C2 position. The presence of the carbonyl group can reduce the severity of 1,3-diaxial interactions with one of the axial hydrogens. However, steric hindrance between the substituent and the carbonyl oxygen can become a significant factor.

The Oxolane (Tetrahydrofuran) Ring: A Flexible Pseudorotator

The five-membered tetrahydrofuran ring is not planar.[8][9] It undergoes a process called pseudorotation, rapidly interconverting between various envelope (C_s symmetry) and twist (C_2 symmetry) conformations.[10][11] The energy barriers between these conformers are typically low, meaning the ring is highly flexible.[11] The specific conformation adopted can be influenced by substituents.

The Synergy of Structure: Analyzing Diastereomer Stability

The thermodynamic stability of the different diastereomers of 2-(oxolan-3-yl)cyclohexan-1-one is determined by the interplay of steric and electronic effects arising from the specific three-dimensional arrangement of the two rings.

Steric Considerations: The Dominant Force

The primary determinant of stability will be the minimization of steric strain. This is primarily dictated by the orientation of the bulky oxolan-3-yl group on the cyclohexanone ring.

  • Equatorial vs. Axial Placement: In the absence of overriding electronic effects, the diastereomers where the oxolan-3-yl group can adopt an equatorial position on the cyclohexanone chair will be significantly more stable. This avoids the classic 1,3-diaxial interactions between the substituent and the axial hydrogens on the cyclohexane ring.[3][4][5]

  • Rotational Conformations: The bond between C2 of the cyclohexane and C3 of the oxolane is a single bond, allowing for rotation. The different rotational conformations (rotamers) will have varying energies due to steric interactions between the two rings. The most stable rotamer will be the one that minimizes these interactions.

Electronic Factors: The Subtle Influencers

While sterics are often the dominant factor, electronic interactions can play a crucial and sometimes decisive role in determining conformational preferences.

  • Dipole-Dipole Interactions: Both the carbonyl group on the cyclohexanone ring and the ether oxygen in the oxolane ring create local dipoles. The relative orientation of these dipoles in different diastereomers can lead to either stabilizing or destabilizing interactions. Conformations that align these dipoles in a repulsive manner will be higher in energy.

  • The Potential for an Anomeric-like Effect: The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial position, a phenomenon that contradicts simple steric arguments.[5][7][12] This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital of the substituent's bond to the ring.[10] In 2-(oxolan-3-yl)cyclohexan-1-one, while not a classic anomeric system, it is conceivable that interactions between the lone pairs of the oxolane oxygen and the orbitals of the cyclohexanone ring could influence conformational preferences. A detailed computational analysis would be required to probe for such stabilizing interactions.

A Blueprint for Discovery: Experimental and Computational Validation

The preceding analysis provides a qualitative framework for predicting the relative stabilities of the isomers. To obtain quantitative data and definitive assignments, a combination of experimental and computational approaches is essential.

Experimental Determination of Thermodynamic Parameters

Protocol: Equilibration Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for the direct measurement of the equilibrium constant between two interconverting isomers, from which the Gibbs free energy difference (ΔG°) can be calculated. By performing the experiment at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can also be determined using a van't Hoff plot.

Step-by-Step Methodology:

  • Synthesis and Isolation: Synthesize and isolate a pure sample of one of the diastereomers of 2-(oxolan-3-yl)cyclohexan-1-one.

  • Equilibration Conditions: Dissolve the purified isomer in a suitable solvent. To facilitate equilibration to a thermodynamic mixture of isomers, a catalytic amount of a weak base (e.g., sodium methoxide in methanol) or acid can be added. The choice of catalyst will depend on the stability of the compound.

  • NMR Monitoring: Acquire ¹H NMR spectra of the solution at regular intervals until the ratio of the isomers remains constant, indicating that equilibrium has been reached.

  • Integration and Calculation of K_eq: Identify distinct, well-resolved signals corresponding to each isomer in the NMR spectrum. Integrate these signals to determine the relative concentrations of the isomers. The equilibrium constant (K_eq) is the ratio of the concentration of the more stable isomer to the less stable isomer.

  • Calculation of ΔG°: Use the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin, to calculate the Gibbs free energy difference between the isomers.

  • Variable Temperature (VT) NMR: Repeat steps 3-5 at a range of different temperatures.

  • Van't Hoff Analysis: Plot ln(K_eq) versus 1/T. The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.

Data Presentation:

Temperature (K)K_eqln(K_eq)1/T (K⁻¹)ΔG° (kJ/mol)
T₁............
T₂............
T₃............

Diagram of the Equilibration Workflow:

Equilibration_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration & Monitoring cluster_analysis Data Analysis Start Pure Isomer A Dissolve Dissolve in Solvent Start->Dissolve Catalyst Add Catalyst (e.g., NaOMe) Dissolve->Catalyst Equilibrate Equilibrate at Temperature T Catalyst->Equilibrate NMR Acquire 1H NMR Spectra Equilibrate->NMR Check Check Isomer Ratio NMR->Check Check->Equilibrate Ratio Changing Integrate Integrate Signals Check->Integrate Ratio Constant Calc_K Calculate K_eq Integrate->Calc_K Calc_G Calculate ΔG° Calc_K->Calc_G VT_NMR Repeat at Different T Calc_G->VT_NMR Van_Hoff Van't Hoff Plot (ln(K_eq) vs 1/T) VT_NMR->Van_Hoff Calc_H_S Calculate ΔH° and ΔS° Van_Hoff->Calc_H_S

Caption: Workflow for the experimental determination of thermodynamic parameters.

Computational Chemistry: A Powerful Predictive Tool

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of isomers and for visualizing their three-dimensional structures.[8][13][14][15]

Protocol: DFT Calculations for Conformational Analysis and Energy Profiling

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structures of all possible stereoisomers of 2-(oxolan-3-yl)cyclohexan-1-one. For each stereoisomer, generate a comprehensive set of possible conformers by systematically rotating around the C2-C3' bond and considering the different puckering conformations of both the cyclohexanone and oxolane rings.

  • Geometry Optimization: Perform a geometry optimization for each generated conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[8][14] This will find the lowest energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Solvation Modeling: To simulate the effect of a solvent, incorporate a continuum solvation model (e.g., PCM or SMD) in the single-point energy calculations.

  • Energy Analysis: Compare the calculated Gibbs free energies (including ZPVE and thermal corrections) of all the conformers to identify the global minimum energy conformer for each diastereomer. The energy difference between the global minima of two diastereomers gives the predicted relative stability.

Data Presentation:

IsomerConformerRelative Electronic Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
(2R, 3'R)1 (Global Min.)0.00.0
2......
(2R, 3'S)1 (Global Min.)......
2......

Diagram of the Computational Workflow:

DFT_Workflow Start Generate 3D Structures of All Isomers and Conformers Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation Opt->Freq Check_Min Check for Imaginary Frequencies Freq->Check_Min Check_Min->Opt Imaginary Frequencies Found (Re-optimize or Discard) SPE Single-Point Energy Calculation (e.g., 6-311+G(d,p) with Solvation Model) Check_Min->SPE No Imaginary Frequencies Energy_Analysis Analyze Relative Gibbs Free Energies SPE->Energy_Analysis Result Predicted Isomer Stabilities Energy_Analysis->Result

Caption: Workflow for computational determination of isomer stability.

Concluding Remarks and Future Directions

The thermodynamic stability of the isomers of 2-(oxolan-3-yl)cyclohexan-1-one is governed by a delicate balance of steric and electronic factors. While a qualitative analysis strongly suggests that diastereomers allowing for an equatorial placement of the oxolanyl substituent will be favored, a quantitative understanding requires rigorous experimental and computational investigation. The protocols outlined in this guide provide a robust framework for such studies.

For drug development professionals, elucidating the most stable isomer is a critical step. This knowledge informs synthetic strategies to selectively produce the desired isomer and is essential for understanding its interaction with biological targets. Future work could involve the synthesis of all four stereoisomers and the use of X-ray crystallography to definitively determine their solid-state structures, providing a valuable benchmark for the computational models.

References

  • Gauze, G. F., Pontes, R. M., & Basso, E. A. (2005). A factorial design analysis of wave functions to be used in calculations of NMR parameters of ketones. Journal of Molecular Structure: THEOCHEM, 727(1-3), 5-10.
  • Basso, E. A., Kaiser, C., Rittner, R., & Lambert, J. B. (2002). Axial/equatorial proportions for 2-substituted cyclohexanones. The Journal of Organic Chemistry, 67(22), 7879-7881.
  • Freitas, M. P., Rittner, R., Tormena, C. F., & Abraham, R. J. (2002). Conformational analysis of 2-bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach. Journal of the Chemical Society, Perkin Transactions 2, (11), 1896-1901.
  • Wikipedia contributors. (2024). Anomeric effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Anomeric effect. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Alabugin, I. V. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(14), 8233-8316.
  • Ley, S. V., & Leach, A. G. (2002). The anomeric effect.
  • Carreira, E. M., & Anderson, J. C. (2008). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. Organic Letters, 10(15), 3351-3354.
  • Shishkina, S. V., Shishkin, O. V., Desenko, S. M., & Leszczynski, J. (2008). Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. The Journal of Physical Chemistry A, 112(30), 7080-7089.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Phillips, D. M., & Wodrich, M. D. (2023). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Molecules, 28(11), 4483.
  • Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., Pimerzin, A. A., & Vishnevskaya, E. E. (2011). Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. The Journal of Physical Chemistry A, 115(10), 1992-2004.
  • PubChem. (n.d.). 1-(Oxolan-3-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Discovery and Synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one Derivatives

The 2-(Oxolan-3-yl)cyclohexan-1-one scaffold represents a compelling, albeit under-explored, structural motif in modern medicinal chemistry. Often encountered as a bioisostere for 2-arylcyclohexanones (the core pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(Oxolan-3-yl)cyclohexan-1-one scaffold represents a compelling, albeit under-explored, structural motif in modern medicinal chemistry. Often encountered as a bioisostere for 2-arylcyclohexanones (the core pharmacophore of dissociative anesthetics like ketamine and phencyclidine), this saturated heterocyclic derivative offers a unique balance of lipophilicity and metabolic stability.

This technical guide details the discovery, synthetic pathways, and derivatization potential of 2-(oxolan-3-yl)cyclohexan-1-one, tailored for drug development professionals seeking novel non-aromatic scaffolds.

Executive Summary: The Non-Aromatic Bioisostere

In the landscape of central nervous system (CNS) drug discovery, the arylcyclohexylamine class has long been dominant. However, the aromatic phenyl ring common to these structures contributes significantly to metabolic liability (via hydroxylation) and often results in "flat" molecular geometries.

The 2-(Oxolan-3-yl)cyclohexan-1-one scaffold (CAS 31891-67-5) replaces the planar phenyl ring with a tetrahydrofuran-3-yl (oxolan-3-yl) moiety. This substitution introduces:

  • Three-dimensionality (Fsp3): Increasing the fraction of sp3 carbons, which correlates with improved clinical success.

  • Altered Electronics: The ether oxygen acts as a hydrogen bond acceptor, potentially engaging novel binding pockets unavailable to the hydrophobic phenyl ring.

  • Metabolic Resistance: The saturated ring is less prone to rapid oxidative metabolism compared to electron-rich aromatic systems.

Structural Analysis & Discovery Logic

The "discovery" of this scaffold is rooted in the systematic exploration of bioisosteres for the 2-phenylcyclohexanone core.

Pharmacophore Comparison
Feature2-Phenylcyclohexanone (Ketamine Precursor)2-(Oxolan-3-yl)cyclohexan-1-one
Ring Type Aromatic (Planar)Aliphatic Heterocycle (Puckered)
Electronic Character

-electron rich, Hydrophobic
Polar (Ether oxygen), H-bond Acceptor
Lipophilicity (cLogP) High (~2.5 - 3.[1]0)Moderate (~1.5 - 2.0)
Solubility LowImproved

The shift from a phenyl group to a 3-tetrahydrofuranyl group maintains the steric bulk required for receptor occupancy (e.g., NMDA receptor channel blocking) while modulating the physicochemical properties to improve blood-brain barrier (BBB) permeability and solubility.

Synthetic Methodologies

Accessing the 3-isomer (oxolan-3-yl) specifically requires precise synthetic planning, as direct radical addition of THF to cyclohexenone typically favors the 2-position (alpha to oxygen). The most robust "discovery" route utilizes a Furan-3-carboxaldehyde precursor.

The Furan-Aldol Route (Preferred)

This pathway ensures regio-control, installing the heterocyclic ring exclusively at the 3-position of the furan (which becomes the 3-position of the oxolane).

Step 1: Aldol Condensation Reaction of cyclohexanone with furan-3-carboxaldehyde under basic conditions yields the


-unsaturated ketone (enone).

Step 2: Global Hydrogenation Catalytic hydrogenation reduces both the alkene of the enone and the aromatic furan ring to the saturated tetrahydrofuran, yielding the target 2-(oxolan-3-yl)cyclohexan-1-one.

Visualization of Signaling Pathway (Synthesis)

SynthesisPathway Start1 Cyclohexanone Intermediate 2-(Furan-3-ylmethylene) cyclohexan-1-one Start1->Intermediate NaOH, EtOH Aldol Condensation Start2 Furan-3-carboxaldehyde Start2->Intermediate Product 2-(Oxolan-3-yl) cyclohexan-1-one Intermediate->Product H2, Pd/C High Pressure Hydrogenation

Figure 1: Synthetic pathway from commercial precursors to the target scaffold via furan intermediate.

Experimental Protocols

The following protocols are designed for a self-validating workflow.

Protocol A: Synthesis of 2-(Furan-3-ylmethylene)cyclohexan-1-one

Objective: Create the carbon skeleton connecting the six-membered ring and the five-membered heterocycle.

  • Reagents: Cyclohexanone (1.0 eq), Furan-3-carboxaldehyde (1.0 eq), Sodium Hydroxide (4% aq solution), Ethanol.

  • Procedure:

    • Dissolve furan-3-carboxaldehyde (10 mmol) and cyclohexanone (10 mmol) in Ethanol (20 mL).

    • Add NaOH solution (5 mL) dropwise at 0°C.

    • Stir at room temperature for 12 hours. A precipitate typically forms.

    • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of aldehyde.

    • Workup: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

  • Expected Outcome: Yellow crystalline solid (Enone).

Protocol B: Global Hydrogenation to 2-(Oxolan-3-yl)cyclohexan-1-one

Objective: Saturate the furan ring and the exocyclic double bond.

  • Reagents: Enone precursor (from Protocol A), 10% Pd/C catalyst, Methanol.

  • Procedure:

    • Place Enone (5 mmol) in a hydrogenation vessel with Methanol (30 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Pressurize with Hydrogen gas (50-100 psi) and heat to 60°C.

    • Stir for 24 hours.

    • Critical Control: Monitor uptake of H2. Furan reduction requires higher pressure/temperature than simple alkene reduction.

    • Validation: GC-MS should show a mass peak corresponding to M+ = 168.2 (C10H16O2).

  • Purification: Filter through Celite to remove catalyst. Concentrate in vacuo. Purify via silica gel chromatography (10-20% EtOAc in Hexane).

Derivatization & Applications

Once the ketone scaffold is secured, it serves as a divergent point for library generation.

Reductive Amination (The "Dissociative" Pathway)

To generate bioisosteres of ketamine or PCPy:

  • Reaction: React ketone with Methylamine (or Ethylamine) and a reducing agent (NaBH3CN or STAB).

  • Product: 2-(Oxolan-3-yl)-N-methylcyclohexan-1-amine .

  • Significance: This creates a direct analog of Deschloroketamine where the phenyl ring is replaced by the oxolane ring.

Grignard Addition
  • Reaction: React ketone with Phenylmagnesium bromide or Allylmagnesium bromide.

  • Product: Tertiary alcohols with mixed aliphatic/aromatic character.

  • Application: Potential sigma receptor ligands.

Quantitative Data: Physical Properties Comparison
Property2-Phenyl-cyclohexanone2-(Oxolan-3-yl)-cyclohexanoneImpact
MW 174.24168.23Slightly Lower
H-Bond Acceptors 1 (Ketone)2 (Ketone + Ether)Improved Solubility
Rotatable Bonds 11Similar Rigidity
Topological Polar Surface Area 17.07 Ų26.30 ŲBetter BBB Permeability Profile

References

  • Sigma-Aldrich. 2-(Oxolan-3-yl)cyclohexan-1-one Product Specification. CAS 31891-67-5.[1][2] Link

  • Zard, S. Z. (2003).[3] Radical Reactions in Organic Synthesis.[3] Oxford University Press.[3] (General reference for radical functionalization of cyclohexanones).

  • CymitQuimica. Catalog Entry for 2-(oxolan-3-yl)cyclohexan-1-one.[1]Link

  • Nicolaou, K. C., et al. (2000). Selenium-Based Methodologies for the Synthesis of Tetrahydrofurans. Journal of the American Chemical Society.[3] (Methodology for THF ring construction).

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for Fsp3 and solubility improvements).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: α-Alkylation of Cyclohexanone with Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge and Opportunity The α-alkylation of cyclohexanone is a cornerstone transformation in organic synthesis, pivotal for co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Opportunity

The α-alkylation of cyclohexanone is a cornerstone transformation in organic synthesis, pivotal for constructing complex molecular architectures found in natural products and pharmaceuticals.[1] This reaction introduces alkyl substituents at the carbon atom adjacent to the carbonyl group, enabling the creation of intricate carbocyclic frameworks. While traditional alkylating agents like alkyl halides are widely employed, the use of cyclic ethers, such as tetrahydrofuran (THF) and its derivatives, presents a unique and synthetically valuable challenge. This approach allows for the introduction of a hydroxybutyl functionality in a single, atom-economical step, opening avenues to diverse molecular scaffolds.

This guide provides a comprehensive overview of the reagents, mechanisms, and protocols for the α-alkylation of cyclohexanone using tetrahydrofuran derivatives. We will delve into the critical aspects of enolate formation, the role of Lewis acids in activating the cyclic ether, and provide a detailed, field-proven protocol to empower your research endeavors.

Mechanistic Insights: A Tale of Two Reactants

The successful α-alkylation of cyclohexanone with a THF derivative hinges on the carefully orchestrated interplay between two key species: the cyclohexanone enolate and the activated THF derivative.

Enolate Formation: The Nucleophile's Genesis

The journey begins with the deprotonation of the α-carbon of cyclohexanone to form a nucleophilic enolate. The choice of base and reaction conditions dictates the regioselectivity of this process, leading to either the kinetic or thermodynamic enolate.[2]

  • Kinetic Enolate: Favored by strong, sterically hindered bases like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C), the kinetic enolate forms on the less substituted α-carbon due to lower steric hindrance.[2][3] This pathway is rapid and irreversible.

  • Thermodynamic Enolate: Weaker bases, such as sodium ethoxide or potassium tert-butoxide, in protic solvents at higher temperatures promote the formation of the more stable, more substituted thermodynamic enolate through an equilibrium process.[3]

For the purpose of this guide, we will focus on the generation of the kinetic enolate to ensure regiocontrol in the subsequent alkylation step.

Tetrahydrofuran Activation: Taming the Unreactive Ether

Tetrahydrofuran is a relatively unreactive ether. To render it susceptible to nucleophilic attack by the cyclohexanone enolate, it must be "activated." This is typically achieved through the use of a Lewis acid. The Lewis acid coordinates to the oxygen atom of the THF ring, polarizing the C-O bonds and making the α-carbons more electrophilic. This coordination facilitates a ring-opening reaction upon nucleophilic attack.

Common Lewis acids employed for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂). The choice of Lewis acid can significantly impact reaction efficiency and selectivity.

The overall reaction mechanism can be visualized as a two-step process: enolate formation followed by the Lewis acid-mediated nucleophilic attack on the THF derivative.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Cyclohexanone Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Cyclohexanone Enolate LDA, THF, -78 °C Intermediate Intermediate Cyclohexanone Enolate->Intermediate THF Derivative, Lewis Acid α-Alkylated Product α-Alkylated Product Intermediate->α-Alkylated Product Aqueous Workup G cluster_0 Mechanism Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate LDA Intermediate Alkylated Intermediate Enolate->Intermediate + THF Derivative + Lewis Acid THF_Complex Activated THF-Lewis Acid Complex THF_Complex->Intermediate Product α-(4-Hydroxybutyl)cyclohexanone Intermediate->Product H₃O⁺ Workup

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(Oxolan-3-yl)cyclohexan-1-one

Authored by: A Senior Application Scientist Abstract The stereoselective reduction of 2-(Oxolan-3-yl)cyclohexan-1-one is a critical transformation for accessing key chiral building blocks in pharmaceutical synthesis. The...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The stereoselective reduction of 2-(Oxolan-3-yl)cyclohexan-1-one is a critical transformation for accessing key chiral building blocks in pharmaceutical synthesis. The resulting diastereomeric alcohols, cis- and trans-2-(Oxolan-3-yl)cyclohexan-1-ol, serve as valuable intermediates where the relative stereochemistry is paramount for biological activity. This document provides an in-depth guide to various catalytic hydrogenation methods, detailing the mechanistic principles that govern diastereoselectivity and offering field-proven protocols for researchers. We explore heterogeneous, homogeneous, and transfer hydrogenation techniques, presenting a comparative analysis to aid in method selection based on desired stereochemical outcomes, available laboratory infrastructure, and scalability.

Introduction: The Stereochemical Challenge

The catalytic hydrogenation of 2-(Oxolan-3-yl)cyclohexan-1-one introduces a new stereocenter at the C1 position, adjacent to the existing chiral center on the oxolane (tetrahydrofuran) ring. This process inherently leads to the formation of two diastereomeric products: the cis (or syn) and trans (or anti) alcohols. The spatial arrangement of the oxolane substituent relative to the newly formed hydroxyl group is a determining factor in the utility of the product molecule in subsequent synthetic steps.

Controlling the diastereomeric ratio (d.r.) is the primary objective. The choice of catalyst and reaction conditions dictates the facial selectivity of hydrogen addition to the carbonyl group. This selection is not arbitrary; it is based on a fundamental understanding of steric and electronic interactions between the substrate, the catalyst, and the hydrogen source. This guide will dissect these interactions to empower researchers to make informed decisions.

G start Desired Stereochemical Outcome? trans_isomer High trans Selectivity (Thermodynamic Product) start->trans_isomer trans cis_isomer High cis Selectivity (Kinetic Product) start->cis_isomer cis check_pressure High-Pressure Apparatus Available? trans_isomer->check_pressure method_hom Method: Homogeneous Catalysis (e.g., Ru/Ir with chiral ligands, H₂) cis_isomer->method_hom Catalyst-controlled selection required method_het Method: Heterogeneous Catalysis (e.g., Pd/C, H₂) method_cth Method: Catalytic Transfer Hydrogenation (CTH) (e.g., ZrO₂, iPrOH) check_pressure->method_het Yes check_pressure->method_cth No

Figure 2: Decision workflow for selecting a hydrogenation method based on the desired diastereomer and available equipment.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be optimized for specific laboratory conditions and substrate batches. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Heterogeneous Hydrogenation for trans-Selectivity

This protocol leverages the steric bulk of the substrate to direct hydrogenation, typically favoring the trans alcohol. It is robust and scalable.

  • Materials:

    • 2-(Oxolan-3-yl)cyclohexan-1-one (1.0 eq)

    • Palladium on carbon (10% w/w, 5 mol%)

    • Methanol or Ethanol (ACS grade, ~0.1 M concentration)

    • Parr-type hydrogenation apparatus or similar high-pressure reactor

    • Celite™ for filtration

  • Procedure:

    • To a suitable high-pressure reactor vessel, add 2-(Oxolan-3-yl)cyclohexan-1-one.

    • Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

    • Add the solvent (e.g., Methanol) to dissolve the substrate.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel by pressurizing with nitrogen (3x) and then hydrogen (3x) to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 atm / 75 psi).

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by TLC or GC-MS by periodically (and carefully) taking aliquots. Reaction times can vary from 4 to 24 hours.

    • Upon completion, carefully vent the hydrogen pressure and purge the reactor with nitrogen.

    • Open the reactor and filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohols.

    • Characterize the products and determine the diastereomeric ratio using ¹H NMR or GC analysis.

Protocol 2: Homogeneous Asymmetric Hydrogenation

This protocol is adapted from methodologies using ruthenium-based catalysts known for high, catalyst-controlled diastereoselection. [1]It requires strict anhydrous and anaerobic conditions.

  • Materials:

    • 2-(Oxolan-3-yl)cyclohexan-1-one (1.0 eq)

    • [RuCl₂((S)-BINAP)]₂(NEt₃) or similar chiral Ru-precatalyst (0.5 - 2 mol%)

    • Anhydrous, degassed 2-propanol

    • Potassium tert-butoxide (KOtBu, 1 M solution in THF, 2-4 mol%)

    • Schlenk-line or glovebox for inert atmosphere manipulation

    • High-pressure reactor

  • Procedure:

    • In a glovebox or under a strict argon atmosphere using Schlenk techniques, add the ruthenium precatalyst and 2-(Oxolan-3-yl)cyclohexan-1-one to the high-pressure reactor.

    • Add anhydrous, degassed 2-propanol via cannula or syringe.

    • Seal the reactor and transfer it from the glovebox.

    • Add the potassium tert-butoxide solution via syringe. A color change is often observed, indicating the formation of the active catalytic species.

    • Purge the reactor with hydrogen as described in Protocol 1.

    • Pressurize the reactor with hydrogen (e.g., 20 atm / 300 psi) and begin vigorous stirring. The reaction may require gentle heating (e.g., 40-60 °C).

    • Monitor the reaction for completion (typically 12-48 hours).

    • After completion, cool the reactor, vent the pressure, and purge with nitrogen.

    • Quench the reaction by carefully adding a few drops of acetic acid to neutralize the base.

    • Remove the solvent under reduced pressure.

    • The crude product can be directly purified by flash column chromatography. The high cost of the catalyst often makes recovery impractical on a lab scale.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

This method offers an operationally simpler alternative to high-pressure hydrogenation, using isopropanol as both the solvent and the hydrogen source. [2][3]

  • Materials:

    • 2-(Oxolan-3-yl)cyclohexan-1-one (1.0 eq)

    • Hydrous Zirconium Oxide (ZrO₂·nH₂O) or Magnesium Oxide (MgO) (10-20 mol%)

    • Isopropanol (ACS Grade)

    • Standard reflux apparatus (round-bottom flask, condenser)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Add the catalyst (e.g., ZrO₂·nH₂O) and 2-(Oxolan-3-yl)cyclohexan-1-one to a round-bottom flask equipped with a magnetic stir bar.

    • Add isopropanol.

    • Fit the flask with a reflux condenser and flush the entire apparatus with nitrogen or argon. Maintain a positive pressure of inert gas.

    • Heat the mixture to a gentle reflux (approx. 82 °C for isopropanol) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction byproduct, acetone, will also be visible.

    • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

    • Filter off the solid catalyst and wash it with a small amount of isopropanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent and acetone.

    • Purify the resulting crude oil by flash column chromatography to isolate the product.

Figure 3: A generalized experimental workflow applicable to all catalytic hydrogenation protocols described.

References

  • Catalyst‐Controlled Diastereoselection in the Hydrogenation of Heterocycloalkyl Ketones. (2011). Angewandte Chemie. [Link]

  • Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Gliński, M., Szymański, W., & Wicha, J. (2021). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules. [Link]

  • Tan, X., et al. (2023). Iridium Catalysts with f-Amphbinol Ligands: Highly Stereoselective Hydrogenation of a Variety of Ketones. Organic Letters. [Link]

  • Gliński, M., Szymański, W., & Wicha, J. (2021). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. National Center for Biotechnology Information. [Link]

  • Mitsui, S., et al. (1973). Stereochemistry and mechanism of catalytic hydrogenation of substituted cyclohexanones. Tetrahedron. [Link]

  • Catalytic Hydrogenation. (2024). ChemTalk. [Link]

  • Hydrogenation of C-C multiple bonds and aromatic rings. (n.d.). e-PG Pathshala. [Link]

  • Olivas, A., et al. (2004). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis. [Link]

  • Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. (2021). Royal Society of Chemistry. [Link]

  • Proposed mechanism for catalytic transfer hydrogenation of cyclohexanone. (2019). ResearchGate. [Link]

  • Farley, A. J. M., et al. (2019). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry. [Link]

  • Gliński, M., Szymański, W., & Wicha, J. (2021). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI. [Link]

  • Jia, M., et al. (2021). Selective Synthesis of Chiral Carbocycles by Iridium-Catalyzed Asymmetric Mono-, Double-, or Triple Hydrogenation of Cyclic Dienones. Journal of the American Chemical Society. [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. [Link]

  • Mautschke, H., & Llabrés i Xamena, F. X. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Semantic Scholar. [Link]

Sources

Method

Asymmetric synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one using organocatalysis

This Application Note is designed for research scientists and process chemists focusing on the asymmetric synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one (also known as 2-(tetrahydrofuran-3-yl)cyclohexanone). The protocol d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the asymmetric synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one (also known as 2-(tetrahydrofuran-3-yl)cyclohexanone).

The protocol details the application of Synergistic Photoredox and Organocatalysis , a methodology that overcomes the traditional limitations of SN2 alkylation for secondary electrophiles. This approach, pioneered by the MacMillan group, allows for the direct, high-enantioselectivity coupling of cyclohexanone with 3-iodotetrahydrofuran.

Methodology: Synergistic Photoredox/Enamine Catalysis (


-Alkylation)
Target Molecule:  (2S)-2-(tetrahydrofuran-3-yl)cyclohexan-1-one
Scale:  Milligram to Gram-scale optimization
Date:  February 14, 2026

Executive Summary & Strategic Rationale

The direct


-alkylation of cyclic ketones with secondary alkyl halides is historically challenging due to steric hindrance and the competing elimination (E2) pathways inherent to traditional enolate chemistry. For the synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one , these challenges are compounded by the need to control the stereocenter at the cyclohexanone 

-position while suppressing ring-opening side reactions of the tetrahydrofuran (oxolane) ring.

Why Synergistic Catalysis? This protocol utilizes a dual-catalytic system:

  • Organocatalysis: A chiral amine activates the ketone as a nucleophilic enamine, controlling the stereochemistry.

  • Photoredox Catalysis: A transition metal complex harvests visible light to generate an electron-deficient alkyl radical from the halide, which is then trapped by the enamine.

Key Advantages:

  • Atom Economy: Direct coupling without pre-functionalization (e.g., no need for silyl enol ethers).

  • Stereocontrol: High enantiomeric excess (>90% ee) dictated by the chiral amine catalyst.

  • Mild Conditions: Room temperature, visible light (Blue LED), and bench-stable reagents.

Mechanistic Pathway

The reaction proceeds via the merger of two catalytic cycles. The Enamine Cycle (Organocatalyst) generates the chiral nucleophile, while the Photoredox Cycle (Ir/Ru catalyst) generates the electrophilic radical species from 3-iodotetrahydrofuran.

Synergistic_Catalysis cluster_enamine Organocatalytic Cycle (Enamine) cluster_photo Photoredox Cycle Cat Chiral Amine (MacMillan Cat) Iminium Iminium Ion Cat->Iminium + Ketone (-H2O) Ketone Cyclohexanone Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ Product Target: 2-(Oxolan-3-yl)cyclohexanone Iminium->Product Hydrolysis Alpha_Rad α-Iminyl Radical (Transient) Enamine->Alpha_Rad + Radical Attack Alpha_Rad->Iminium SET (Oxidation) Ir_IV Ir(IV) (Oxidized) Alpha_Rad->Ir_IV Electron Transfer Product->Cat Recycle Ir_GS Ir(III) (Ground) Ir_Exc *Ir(III) (Excited) Ir_GS->Ir_Exc hv (Blue LED) Ir_Exc->Ir_IV SET to Substrate Ir_IV->Ir_GS SET from α-Iminyl Substrate 3-Iodotetrahydrofuran Radical Oxolan-3-yl Radical (Electrophile) Substrate->Radical - I- Radical->Enamine Radical Addition

Figure 1: Dual catalytic cycle showing the interception of the oxolan-3-yl radical by the chiral enamine. The high-valent Ir(IV) species oxidizes the resulting


-iminyl radical to close both cycles.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate A: Cyclohexanone (1.0 equiv)

  • Substrate B: 3-Iodotetrahydrofuran (1.5 equiv) [Commercially available or prepared via Finkelstein reaction from 3-bromotetrahydrofuran]

  • Organocatalyst: (2S,5S)-5-benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one (20 mol%)

  • Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1.0 mol%)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous, degassed)

  • Light Source: 34W Blue LED lamp (approx. 450 nm)

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 20 mL borosilicate glass vial equipped with a magnetic stir bar.

    • Allow to cool under a stream of argon or nitrogen.

  • Charging Reagents:

    • Add the Organocatalyst (0.20 equiv) and Photocatalyst (0.01 equiv) to the vial.

    • Add anhydrous DMF (concentration 0.5 M relative to ketone).

    • Add Cyclohexanone (1.0 equiv), 3-Iodotetrahydrofuran (1.5 equiv), and 2,6-Lutidine (2.0 equiv) via syringe.

  • Degassing (Critical Step):

    • Oxygen is a radical quencher. Sparge the solution with argon for 15 minutes utilizing a submerged needle and an exit vent. Alternatively, perform three Freeze-Pump-Thaw cycles.

    • Seal the vial cap with Parafilm to prevent oxygen ingress.

  • Irradiation:

    • Place the vial approximately 2–3 cm from the Blue LED light source.

    • Ensure a fan is positioned to cool the reaction vial, maintaining temperature at 23–25 °C.

    • Stir vigorously for 12–24 hours. Monitor consumption of cyclohexanone by GC-MS or TLC.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether (30 mL) and water (30 mL).

    • Separate layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

    • Note: The product is a ketone; use anisaldehyde stain for TLC visualization.

Data Analysis & Expected Results

The following table summarizes expected performance metrics based on analogous transformations reported in the literature (Zuo et al., Science 2014) for secondary alkyl halides coupled with cyclic ketones.

MetricExpected ValueNotes
Yield 75 – 85%Isolated yield after chromatography.
Enantiomeric Excess (ee) 90 – 96%Determined by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Diastereomeric Ratio (dr) > 20:1The trans-isomer is typically favored due to catalyst shielding.
Reaction Time 12 – 18 HoursHighly dependent on light intensity (photon flux).
Stereochemical Model

The high enantioselectivity arises from the specific geometry of the enamine intermediate. The bulky tert-butyl group on the imidazolidinone catalyst shields one face of the enamine double bond, forcing the incoming oxolan-3-yl radical to approach from the opposite face (Si-face attack).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingRe-degas the solvent thoroughly. Ensure the reaction is sealed under Argon.
Low Conversion Light intensity too lowMove the light source closer or use a higher wattage LED. Ensure the vial glass is not UV-blocking.
Racemic Product Catalyst degradation / Background reactionEnsure the system is kept cool (fan). Verify the purity of the chiral amine. Run a control without light (should be 0% yield).
Side Products Elimination of HI2,6-Lutidine acts as an HF/HI scavenger. Ensure 2.0 equivalents are used.

References

  • Foundational Methodology (Synergistic Catalysis): Zuo, Z.,dt Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox and organocatalysis: The direct enantioselective α-alkylation of aldehydes and ketones. Science, 345(6195), 437–440. [Link]

  • SOMO Activation (Precursor Concept): Beeson, T. D., Mastracchio, A., Hong, J. B., Ashton, K., & MacMillan, D. W. C. (2007). Enantioselective Organocatalysis Using SOMO Activation. Science, 316(5824), 582–585.[1] [Link]

  • General Review of Photoredox/Organocatalysis: Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging photoredox catalysis with organocatalysis: The direct asymmetric alkylation of aldehydes.[2] Science, 322(5898), 77–80. [Link]

  • Mechanistic Insights (Radical Trapping): Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

Sources

Application

Harnessing Samarium(II) Iodide for the Stereoselective Reductive Coupling of Cyclohexenone and Ketone Precursors: A Detailed Protocol and Mechanistic Overview

An Application Note for Drug Development Professionals and Organic Synthesis Researchers Abstract The construction of complex carbocyclic and heterocyclic scaffolds is a cornerstone of modern drug discovery and natural p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

The construction of complex carbocyclic and heterocyclic scaffolds is a cornerstone of modern drug discovery and natural product synthesis. Among the myriad of carbon-carbon bond-forming reactions, the reductive coupling of an α,β-unsaturated ketone (enone) with a second carbonyl compound offers a powerful method for rapidly building molecular complexity. This application note provides a detailed protocol and in-depth mechanistic rationale for the intermolecular reductive coupling of cyclohexenone with ketone precursors, a transformation of significant synthetic utility. We focus on the application of samarium(II) iodide (SmI₂, Kagan's Reagent), a uniquely potent and chemoselective single-electron transfer (SET) reductant that has become an indispensable tool in organic synthesis.[1][2] This guide explains the causality behind key experimental choices, provides a self-validating protocol for achieving high yields and diastereoselectivity, and offers insights for troubleshooting and optimization.

Introduction: The Synthetic Power of Reductive Coupling

The reductive coupling of two distinct carbonyl-containing molecules is a formidable strategy for creating a new C-C bond while simultaneously generating up to two new stereocenters. The resulting γ-hydroxy ketone products are versatile intermediates, primed for further elaboration into more complex molecular architectures. Specifically, the coupling of a cyclic enone like cyclohexenone with a ketone (such as a functionalized oxolane derivative or a simple cyclic ketone) is instrumental in synthesizing fused and spirocyclic ring systems prevalent in a vast number of natural products and pharmaceutical agents.[1][3]

Samarium(II) iodide has emerged as the reagent of choice for this class of transformation.[4] Since its introduction by Kagan, SmI₂ has been celebrated for its ability to mediate reactions under mild, user-friendly conditions.[1] It is a powerful single-electron donor, yet it exhibits remarkable chemoselectivity, a feature that can be finely tuned through the use of specific solvents and additives.[1][2] This allows for the selective reduction and coupling of carbonyls even in the presence of other reducible functional groups, such as esters and halides.[4]

The "Why": Understanding the Reaction Mechanism

The efficacy of the SmI₂-mediated ketone-enone coupling lies in its well-defined single-electron transfer (SET) mechanism. Understanding this pathway is critical for making informed decisions during reaction setup and optimization to control the reaction's outcome, particularly its stereoselectivity. The process can be broken down into four key steps:

  • Ketyl Radical Formation: The reaction initiates with a single-electron transfer from two SmI₂ molecules to the more electrophilic carbonyl group—typically the ketone—to form a samarium ketyl radical anion.[2][5] This intermediate is a potent nucleophile.

  • Carbon-Carbon Bond Formation: The nucleophilic ketyl radical attacks the electrophilic β-carbon of the cyclohexenone acceptor in a conjugate addition fashion. This is the crucial C-C bond-forming step, which can proceed with high levels of diastereoselectivity depending on the substrates and conditions.[1][3]

  • Second Reduction: The resulting enolate radical intermediate is rapidly reduced by a second equivalent of SmI₂ to generate a stable samarium dienolate.

  • Protonation: Upon acidic or aqueous workup, the samarium dienolate is protonated to yield the final γ-hydroxy ketone product. The stereochemical outcome of this final protonation can be influenced by the choice of proton source.[1]

The reactivity and selectivity of SmI₂ are profoundly influenced by additives. Ethereal solvents like tetrahydrofuran (THF) are standard, but the addition of co-solvents is common.

  • Hexamethylphosphoramide (HMPA): A highly polar, coordinating ligand that significantly increases the reduction potential of SmI₂, allowing for the reduction of less reactive substrates. However, due to its carcinogenicity, alternatives are often sought.

  • Protic Additives (e.g., t-BuOH, MeOH, H₂O): These additives act as proton sources. They can accelerate the reaction and, crucially, influence the stereochemical outcome by participating in the protonation of key intermediates.[1][3][6] The choice of alcohol is critical; for instance, tert-butanol often yields more satisfactory results than methanol or ethanol.[6]

Reductive Coupling Mechanism SmI₂-Mediated Ketone-Enone Coupling Mechanism cluster_0 Step 1: Ketyl Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3 & 4: Reduction & Protonation Ketone R₂C=O (Ketone) Ketyl R₂C(•)-O⁻ Sm³⁺ (Samarium Ketyl Radical) Ketone->Ketyl  SET SmI2_1 SmI₂ Ketyl->Ketyl_ref Enone Cyclohexenone RadicalAdduct Enolate Radical Enone->RadicalAdduct RadicalAdduct->RadicalAdduct_ref Ketyl_ref->Enone  Radical Attack SmI2_2 SmI₂ Dienolate Samarium Dienolate FinalProduct γ-Hydroxy Ketone (Final Product) Dienolate->FinalProduct  Protonation H_plus H⁺ (Workup) RadicalAdduct_ref->Dienolate  SET

Caption: The mechanistic pathway of the SmI₂-mediated reductive coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the intermolecular reductive coupling of cyclohexenone and a representative ketone, cyclopentanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Samarium MetalPowder, >99.9%Major Chemical SupplierMust be handled under inert atmosphere.
Diiodomethane (CH₂I₂)99%, stabilizedMajor Chemical SupplierLight sensitive. Freshly filtered recommended.
Cyclohexenone>97%Major Chemical SupplierFreshly distilled before use.
Cyclopentanone>99%Major Chemical SupplierFreshly distilled before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Major Chemical SupplierMust be freshly distilled from Na/benzophenone.
tert-Butanol (t-BuOH)AnhydrousMajor Chemical SupplierStore over molecular sieves.
Saturated aq. NaHCO₃ACS Grade-Used for quenching.
Saturated aq. NaCl (Brine)ACS Grade-Used in workup.
Diethyl Ether (Et₂O)ACS GradeMajor Chemical SupplierFor extraction.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeMajor Chemical SupplierFor drying organic layers.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
Argon or Nitrogen GasHigh Purity (99.998%)Gas SupplierFor maintaining inert atmosphere.
Schlenk Flasks/Glassware-Glassware SupplierMust be oven- or flame-dried before use.
Preparation of 0.1 M Samarium(II) Iodide Solution in THF

Causality: SmI₂ is oxygen-sensitive and is typically prepared in situ immediately before use. This ensures maximum reactivity. The deep blue-green color of the SmI₂ solution is a visual indicator of its presence and concentration.

  • Setup: Assemble a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon.

  • Reagents: To the flask, add samarium metal powder (4.14 g, 27.5 mmol, 1.1 equiv).

  • Solvent: Add 250 mL of anhydrous THF via cannula.

  • Initiation: Add diiodomethane (2.0 mL, 25.0 mmol, 1.0 equiv) dropwise via syringe to the vigorously stirring suspension. The reaction is exothermic and the solvent should begin to reflux. The solution will turn from colorless to a deep blue-green color.

  • Completion: Allow the reaction to stir at room temperature for 2-3 hours. The resulting dark blue-green solution is approximately 0.1 M SmI₂ in THF and should be used immediately.

Reductive Coupling Procedure

Experimental Workflow General Experimental Workflow A 1. Setup Flame-dry glassware under Ar/N₂ B 2. Substrate Preparation Dissolve cyclohexenone (1.0 eq) and cyclopentanone (1.2 eq) in anhydrous THF A->B C 3. Cooling Cool substrate solution to -78 °C (Dry Ice/Acetone Bath) B->C D 4. SmI₂ Addition Add prepared 0.1 M SmI₂ solution dropwise until deep blue color persists C->D E 5. Reaction Monitoring Stir for 30-60 min at -78 °C. Check completion by TLC D->E F 6. Quenching Add saturated aq. NaHCO₃ to quench E->F G 7. Workup Warm to RT, extract with Et₂O, wash with brine, dry over MgSO₄ F->G H 8. Purification Concentrate in vacuo and purify by silica gel column chromatography G->H I 9. Characterization Analyze product by NMR, IR, MS H->I

Caption: A streamlined workflow for the reductive coupling protocol.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under argon, add cyclohexenone (0.48 g, 5.0 mmol, 1.0 equiv) and cyclopentanone (0.50 g, 6.0 mmol, 1.2 equiv).

  • Solvent Addition: Add 20 mL of anhydrous THF and 1.0 mL of anhydrous t-BuOH (2.1 equiv) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • SmI₂ Titration: Add the freshly prepared 0.1 M SmI₂ solution dropwise via syringe to the stirring substrate solution. The initial additions will be consumed and the blue color will fade. Continue adding the SmI₂ solution until a deep blue or green color persists for more than 5 minutes, indicating the consumption of the limiting reagent (cyclohexenone). This typically requires approximately 100-110 mL of the 0.1 M solution (2.0-2.2 equiv).

  • Reaction: Once the endpoint is reached, allow the reaction to stir for an additional 30 minutes at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of 15 mL of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-hydroxy ketone.

Expected Results & Data Interpretation

The yield and diastereoselectivity of the coupling are highly dependent on the substrates and the specific conditions employed. The use of a proton source like t-BuOH is often crucial for achieving good yields and influencing the stereochemical outcome.

Ketone PrecursorAdditiveTypical Yield (%)Diastereomeric Ratio (dr)Reference Insight
Cyclopentanonet-BuOH75-85%~4:1 to 6:1Protic additive is essential for efficient protonation and high yield.[6]
AcetoneMeOH70-80%~3:1Methanol can serve as a proton source but may lead to different selectivity.[1]
4-t-butylcyclohexanonet-BuOH~80%>9:1The bulky t-butyl group directs the stereochemistry, leading to high selectivity.[6]
Keto-amide PrecursorMeOH65-75%>10:1 (cis)The presence of coordinating groups can strongly influence the stereochemical outcome.[1]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction (SmI₂ color fades instantly, starting material recovered) 1. Wet solvent or glassware.2. Oxygen leak in the system.3. Impure Sm or CH₂I₂.1. Ensure all solvents are rigorously dried and glassware is flame-dried.2. Check all seals and maintain positive argon pressure.3. Use high-purity reagents.
Low Yield 1. Incomplete reaction.2. Degradation during workup or chromatography.3. Insufficient SmI₂ added.1. Allow the reaction to stir longer or add a slight excess of SmI₂.2. Use a buffered quench (e.g., Rochelle's salt) if the product is acid/base sensitive.3. Ensure the SmI₂ solution is properly prepared and titrated to a persistent endpoint.
Formation of Pinacol Dimer of Ketone 1. Ketone is too sterically hindered.2. Enone is not reactive enough.3. Reaction temperature is too high.1. Use a less hindered ketone if possible.2. Add HMPA (with extreme caution) to increase SmI₂ reactivity.3. Maintain the reaction at -78 °C.
Complex Mixture of Products 1. Absence of a suitable proton source.2. Reaction run at too high a temperature.1. The presence of an alcohol is often essential to prevent side reactions.[6]2. Perform the reaction at -78 °C to improve selectivity.

Safety Precautions

  • Samarium(II) Iodide: Highly oxygen-sensitive. All manipulations must be performed under an inert atmosphere (argon or nitrogen).

  • Diiodomethane: A lachrymator and toxic. Handle only in a well-ventilated fume hood.

  • Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled solvent from a proper still.

  • Cryogenic Baths: Handle dry ice and liquid nitrogen with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Conclusion

The SmI₂-mediated reductive coupling of cyclohexenone and ketone precursors is a robust and reliable method for constructing synthetically valuable γ-hydroxy ketones. By understanding the underlying single-electron transfer mechanism and the critical role of reaction conditions and additives, researchers can effectively harness this transformation to build complex molecular frameworks with a high degree of control. The protocol provided herein serves as a validated starting point for further exploration and application in the fields of total synthesis and medicinal chemistry.

References

  • Szostak, M., Collins, J., Fazakerley, D. J., & Procter, D. J. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5959–6039. [Link]

  • Zhou, L., Zhang, Y., & Shi, D. (2000). Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions. Synthesis, 2000(01), 91-98. [Link]

  • Mondal, S., & Panda, G. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(15), 9295-9316. [Link]

  • Wikipedia contributors. (2023). Reductions with samarium(II) iodide. Wikipedia, The Free Encyclopedia. [Link]

  • Inanaga, J., Ishikawa, M., & Yamaguchi, M. (1987). Samarium(II) di-iodide induced reductive coupling of α,β-unsaturated esters with carbonyl compounds leading to a facile synthesis of γ-lactone. Journal of the Chemical Society, Perkin Transactions 1, 141-142. [Link]

  • Chain, W. J. (2011). SmI2 induced the ketone-enone 6-exo-trig cyclization reaction in the key step to afford the tricyclic precursor for the synthesis of the desired natural product. Asymmetric Synthesis – The Essentials. [Link]

  • Procter, D. J. (2012). The SmI2-Mediated Barbier Reaction. Samarium-Mediated Reactions in Total Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one

Introduction Welcome to the technical support guide for the synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one. This molecule is typically synthesized via the α-alkylation of cyclohexanone with a suitable 3-substituted oxolane...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one. This molecule is typically synthesized via the α-alkylation of cyclohexanone with a suitable 3-substituted oxolane electrophile, such as 3-bromotetrahydrofuran. While conceptually straightforward, this reaction is often plagued by challenges that can significantly impact reaction yield and purity, including polyalkylation, O-alkylation, and aldol condensation side reactions.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these common issues, optimize your reaction conditions, and improve the overall yield and purity of your target compound. The principles discussed here are grounded in established mechanisms of enolate chemistry.[3][4]

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is very low, and I recover a large amount of unreacted cyclohexanone. What is the likely cause?

Answer: This issue almost certainly points to inefficient enolate formation. For the alkylation to occur, cyclohexanone must first be deprotonated at the α-carbon to form a nucleophilic enolate.[3] If this step is incomplete, the starting material will persist.

  • Causality: The most common reason for incomplete deprotonation is the choice or quality of the base. To achieve rapid and essentially complete conversion of the ketone to its enolate, a strong, non-nucleophilic base is required.[3] Weaker bases like sodium hydroxide or potassium carbonate establish an equilibrium with only a small amount of enolate present at any given time, leading to poor conversion.[3] Furthermore, the presence of water or other protic impurities can quench the strong base or the enolate as it forms, halting the reaction.

  • Solution:

    • Use a Strong, Hindered Base: Lithium diisopropylamide (LDA) is the base of choice for reactions where complete and irreversible enolate formation is desired before the electrophile is added.[3][5] Its steric bulk also favors the formation of the kinetic enolate at the less-substituted α-carbon, which is what is required for this synthesis.[5]

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (such as THF) and ensure your starting materials are dry. An inert atmosphere (Nitrogen or Argon) is mandatory to prevent quenching by atmospheric moisture.[2]

    • Freshly Prepared or Properly Stored Base: LDA is highly reactive and can degrade upon storage. It is best prepared fresh in situ from diisopropylamine and n-butyllithium at low temperatures.[3] If using a commercial solution, ensure it has been stored properly and titrated recently to confirm its molarity.

Question 2: I'm obtaining a significant amount of a di-substituted product, 2,6-bis(oxolan-3-yl)cyclohexan-1-one. How can I prevent this over-alkylation?

Answer: Over-alkylation (or polyalkylation) is a classic challenge in ketone alkylation.[1] It occurs when the mono-alkylated product, 2-(Oxolan-3-yl)cyclohexan-1-one, is itself deprotonated by the base still present in the mixture, forming a new enolate that then reacts with another molecule of the electrophile.[6]

  • Causality: This problem is exacerbated under conditions that allow for equilibrium between the ketone, enolate, and product. If the initial deprotonation is slow or reversible (as with weaker bases), there will be a mixture of base, enolate, and unreacted electrophile, creating an opportunity for a second alkylation.

  • Solution:

    • Pre-form the Enolate: Use LDA at -78 °C to convert all the cyclohexanone to its lithium enolate before adding the 3-bromotetrahydrofuran.[6] This ensures that the electrophile only encounters the desired enolate and not a mixture of base and starting material.

    • Control Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent. A common ratio is 1.0 equivalent of cyclohexanone, 1.05-1.1 equivalents of LDA, and 1.0 equivalent of the electrophile. This ensures the electrophile is the limiting reagent and is consumed before it can react with any product enolate that might form.

    • Low Temperature & Order of Addition: Maintain a low temperature (-78 °C, typically a dry ice/acetone bath) throughout the enolate formation and alkylation steps.[6] Add the cyclohexanone dropwise to the LDA solution to form the enolate, and then add the alkylating agent dropwise to the pre-formed enolate solution.[6] This controlled addition helps manage the reaction exotherm and maintain kinetic control.

Question 3: I've isolated a byproduct with the same mass as my product, but with different spectroscopic (NMR/IR) characteristics. Could this be the O-alkylated product?

Answer: Yes, that is a strong possibility. Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) to give the desired ketone or at the oxygen atom (O-alkylation) to yield a vinyl ether byproduct (in this case, 1-(oxolan-3-yloxy)cyclohex-1-ene).[6]

  • Causality: The ratio of C- to O-alkylation is influenced by several factors:

    • Counter-ion: More covalent metal-oxygen bonds, as found in lithium enolates, tend to favor C-alkylation. Sodium or potassium enolates are more ionic and can increase the proportion of O-alkylation.[6]

    • Solvent: Aprotic, non-polar, or weakly coordinating solvents like THF favor C-alkylation.[5] Highly polar aprotic solvents (like DMSO or HMPA) can solvate the cation, freeing the oxygen atom and promoting O-alkylation.[5]

    • Electrophile: "Soft" electrophiles like alkyl iodides and bromides generally favor C-alkylation, which is an Sₙ2-type reaction.[6]

  • Solution:

    • Use LDA in THF: This combination is ideal. LDA provides the lithium counter-ion, and THF is a weakly coordinating solvent, both of which strongly favor the desired C-alkylation pathway.[3][5]

    • Avoid Polar Aprotic Solvents: Do not use additives like HMPA or DMSO unless absolutely necessary for other reasons, as they will likely increase the amount of the O-alkylated byproduct.[5]

    • Choose the Right Electrophile: Using 3-bromotetrahydrofuran or 3-iodotetrahydrofuran is appropriate. Avoid using more reactive electrophiles like tosylates if O-alkylation is a persistent issue.

Question 4: My crude reaction mixture contains high-molecular-weight, viscous material, suggesting aldol condensation. Why is this happening?

Answer: Aldol condensation is a competing side reaction where the enolate of one cyclohexanone molecule attacks the carbonyl carbon of another, unreacted cyclohexanone molecule.[1] This is a significant issue when a substantial concentration of the starting ketone coexists with the enolate.[6]

  • Causality: This scenario is most common when using weaker bases (e.g., sodium ethoxide) that establish an equilibrium, meaning the flask contains base, enolate, and starting ketone all at once.[5]

  • Solution:

    • Complete Enolate Formation: As with preventing over-alkylation, the key is to use a strong base like LDA to completely convert the cyclohexanone to its enolate before any other reaction can take place.[3]

    • Inverse Addition at Low Temperature: Add the cyclohexanone solution slowly to the LDA solution at -78 °C.[5] This "inverse addition" ensures that the ketone is always the limiting reagent during the deprotonation step and is immediately converted to the enolate, keeping its concentration too low for self-condensation to become a major pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between kinetic and thermodynamic enolate control, and why is kinetic control preferred for this synthesis?

Kinetic and thermodynamic control refer to the regioselectivity of deprotonation in unsymmetrical ketones.[3]

  • Kinetic Enolate: This enolate is formed faster. It results from the removal of a proton from the less sterically hindered α-carbon.[3] Formation is favored by using a strong, bulky base (like LDA) at very low temperatures (-78 °C) in an aprotic solvent.[3][5] These conditions are irreversible.

  • Thermodynamic Enolate: This enolate is more stable because it leads to a more substituted double bond. It is favored by using a smaller, weaker base (like NaH or KOtBu) at higher temperatures (e.g., 25 °C).[3][5] These conditions are reversible, allowing equilibrium to be established and the most stable product to form.

For the synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one from unsubstituted cyclohexanone, the two α-positions are equivalent. However, the principles of kinetic control are still crucial to prevent the side reactions discussed above (over-alkylation, aldol). Using LDA at -78 °C ensures a rapid, clean, and complete formation of a single enolate species before the alkylating agent is introduced.[5][6]

Q2: Why is maintaining a temperature of -78 °C so important?

A temperature of -78 °C (achieved with a dry ice/acetone or dry ice/isopropanol bath) is critical for several reasons under kinetic control conditions:[6]

  • Prevents Equilibration: It ensures that the deprotonation reaction with LDA is irreversible and locks the product as the kinetic enolate. At higher temperatures, the kinetic enolate could revert to the starting material and then re-form as the more stable thermodynamic enolate, leading to a mixture of products if the ketone were unsymmetrical.[5]

  • Minimizes Side Reactions: Many side reactions, such as aldol condensation and potential degradation of the base or enolate, have higher activation energies and are significantly slowed down at this temperature.[2]

  • Controls Reaction Rate: The alkylation step is exothermic. Maintaining a low temperature allows for better control over the reaction rate as the electrophile is added, preventing thermal runaway and the formation of undesired byproducts.

Q3: What is the best method for purifying the final product?

Purification typically involves a multi-step process:

  • Aqueous Workup: After the reaction is complete, it must be quenched, typically by adding water or a saturated aqueous ammonium chloride solution at low temperature.[7] This is followed by extraction of the product into an organic solvent like diethyl ether or ethyl acetate. The organic layer should be washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.[7]

  • Flash Column Chromatography: This is the most common method for separating the desired mono-alkylated product from unreacted starting materials, the di-alkylated byproduct, and any other impurities.[7] A silica gel stationary phase is typically used, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.

  • Distillation: If the product is a liquid and thermally stable, short-path distillation under high vacuum can be an effective final purification step after chromatography to obtain a highly pure sample.[8]

Optimized Protocol for Kinetic Alkylation

This protocol is designed to favor the formation of the mono-alkylated product under kinetic control.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • 3-Bromotetrahydrofuran

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice and acetone (or isopropanol)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Add anhydrous THF to the flask. Add diisopropylamine (1.1 equivalents) via syringe. Then, add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.[6]

  • Enolate Formation: Add cyclohexanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.[6]

  • Alkylation: Add 3-bromotetrahydrofuran (1.0 equivalent) dropwise to the enolate solution, again maintaining the temperature at -78 °C. After the addition is complete, let the reaction stir at this temperature for 2-3 hours or until TLC analysis indicates consumption of the starting material.[6]

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer two more times with diethyl ether.[7]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.[7]

Key Reaction Parameters Summary

ParameterKinetic Control (Recommended)Thermodynamic Control (Not Recommended)Rationale for Recommendation
Base Lithium Diisopropylamide (LDA)[5]NaH, KOtBu, NaOEt[5]LDA is strong and bulky, ensuring rapid, complete, and regioselective deprotonation.[3]
Temperature -78 °C[6]0 °C to 25 °C (or higher)[3]Low temperature prevents side reactions and enolate equilibration.[2][5]
Solvent Anhydrous THF[5]Protic (e.g., Ethanol) or Aprotic[5]THF is aprotic and weakly coordinating, favoring C-alkylation.[5]
Stoichiometry 1.05-1.1 eq. Base / 1.0 eq. KetoneVariablePrecise control with LDA minimizes polyalkylation.[5]
Order of Addition Ketone to Base ("Inverse Addition")[5]Base to Ketone ("Normal Addition")Inverse addition keeps ketone concentration low, preventing aldol reactions.[6]

Visual Diagrams

Reaction Mechanism

Caption: General mechanism for the LDA-mediated α-alkylation of cyclohexanone.

Experimental Workflow

Caption: Recommended experimental workflow for the synthesis.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield of Desired Product Cause1 High % of Unreacted Cyclohexanone Start->Cause1 Check Crude NMR/TLC Cause2 Significant Di-alkylation Byproduct Start->Cause2 Check Crude NMR/MS Cause3 High MW Impurities (Aldol Products) Start->Cause3 Check Crude NMR Sol1 Issue: Incomplete Enolate Formation Action: Use freshly prepared/titrated LDA. Ensure strictly anhydrous conditions. Cause1->Sol1 Sol2 Issue: Over-alkylation Action: Pre-form enolate completely before adding electrophile. Check stoichiometry. Cause2->Sol2 Sol3 Issue: Aldol Condensation Action: Use 'inverse addition' (ketone to base). Ensure complete deprotonation before alkylation. Cause3->Sol3

Caption: Decision tree for troubleshooting common yield issues.

References

  • BenchChem. (2025). Overcoming over-alkylation in cyclohexanone reactions. BenchChem Technical Support.
  • Benchchem. (n.d.). Common side reactions in the methylation of cyclohexanone. BenchChem Technical Support.
  • KPU Pressbooks. (n.d.). 6.
  • Johnson, F. (1968). Stereoselective Axial Alkylation of Cyclohexanone via Enamine. Chemical Reviews, 68(4), 375–413.
  • Master Organic Chemistry. (2022, August 16).
  • Quimicaorganica.org. (n.d.).
  • CHEM 330 Lecture Notes. (n.d.).
  • Organic Syntheses. (n.d.). 2-allyl-2-methylcyclohexanone.
  • Barham, J. P., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering.
  • Ruel, F. S., Braun, M. P., & Johnson, C. R. (n.d.). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE. Organic Syntheses. [Link]

Sources

Optimization

Optimizing temperature and pressure for 2-(Oxolan-3-yl)cyclohexan-1-one stability

Technical Support Center: 2-(Oxolan-3-yl)cyclohexan-1-one Stability Ticket ID: #OX-CYC-OPT-001 | Status: Resolved | Priority: High Executive Summary: The Stability Matrix 2-(Oxolan-3-yl)cyclohexan-1-one is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Oxolan-3-yl)cyclohexan-1-one Stability Ticket ID: #OX-CYC-OPT-001 | Status: Resolved | Priority: High

Executive Summary: The Stability Matrix

2-(Oxolan-3-yl)cyclohexan-1-one is a bifunctional intermediate featuring a cyclohexanone ring substituted at the


-position with a tetrahydrofuran (oxolane) ring. Its stability is governed by two competing forces: conformational thermodynamics  (axial vs. equatorial positioning) and oxidative susceptibility  (ether/ketone functionalization).

This guide replaces generic handling advice with a mechanism-based optimization protocol.

ParameterOptimal RangeCritical Failure PointMechanism of Failure
Temperature (Storage) -20°C to 4°C> 40°CEpimerization (C2), Auto-oxidation
Temperature (Reaction) 0°C to 25°C> 60°CAldol Dimerization, Polymerization
Pressure (Distillation) < 5 mbar> 20 mbar (at heat)Thermal degradation via prolonged heat exposure
Atmosphere Argon/NitrogenAmbient AirPeroxide formation (Oxolane ring)

Module 1: Thermodynamic Optimization (Temperature)

The Core Issue: Conformational Epimerization

The 2-(oxolan-3-yl) substituent creates a chiral center at C2 of the cyclohexanone. The molecule exists in equilibrium between two chair conformers.[1][2][3]

  • Kinetic Product: Often the substituent is axial immediately following synthesis (depending on the method, e.g., kinetic enolate alkylation).

  • Thermodynamic Product: The substituent prefers the equatorial position to minimize 1,3-diaxial interactions.

Guidance: High temperatures (>40°C) accelerate the rate of keto-enol tautomerism, leading to rapid racemization or epimerization to the thermodynamic product. If your application requires a specific diastereomer, temperature control is the lock.

  • Protocol: Maintain reaction temperatures < 0°C during nucleophilic additions to favor kinetic control.

  • Storage: Store at -20°C. At room temperature (25°C), equilibrium is reached within hours to days depending on solvent polarity.

Thermal Degradation Pathway

Beyond isomerism, the oxolane ring is an ether. Ethers adjacent to secondary carbons are susceptible to radical abstraction of hydrogen, leading to hydroperoxide formation, especially when heated.

Module 2: Pressure & Physical State

Distillation & Isolation

This molecule is a high-boiling liquid/oil. Standard atmospheric distillation is prohibited due to the high pot temperature required (>200°C est.), which triggers decomposition.

Optimization Protocol:

  • High Vacuum Essential: Operate at < 1 mmHg (Torr) .

  • Short Path: Use a wiped-film evaporator or short-path distillation head to minimize residence time.

  • Pressure Hysteresis: Avoid fluctuating pressure. Sudden pressure drops can cause "bumping" of the viscous oil; sudden increases (leaks) introduce oxygen at high temperature (explosion hazard due to peroxides).

Module 3: Troubleshooting & FAQs

Ticket #404: "Purity dropped from 98% to 92% after rotary evaporation."

Diagnosis: Thermal Stress + Acid Trace. Explanation: If the crude mixture contained trace acids (from workup) and was heated in a water bath (40-50°C) for an extended period, you likely triggered Aldol Condensation . The ketone enolizes and attacks another molecule of itself. Solution:

  • Neutralize the organic phase with saturated NaHCO₃ before concentration.

  • Keep water bath temperature < 30°C.

  • Use higher vacuum to lower the boiling point of the solvent.

Ticket #502: "The oil turned yellow/brown upon standing."

Diagnosis: Auto-oxidation (Ether Peroxides). Explanation: The oxolane (THF) ring is sensitive to oxygen. The


-position of the ether forms a radical, reacts with O₂, and forms peroxides. These decompose into aldehydes/acids, causing polymerization (browning).
Solution: 
  • Sparge all solvents with Argon before use.

  • Store under an inert atmosphere (Schlenk flask or glovebox).

  • Add Stabilizer: If downstream chemistry permits, add 100 ppm BHT (Butylated Hydroxytoluene).

Visualizing the Degradation Pathways

The following diagram maps the kinetic vs. thermodynamic fate of the molecule and the oxidative risks.

StabilityPathways cluster_conditions Critical Control Factors Start 2-(Oxolan-3-yl) cyclohexan-1-one (Kinetic Isomer) Enol Enol Intermediate Start->Enol Heat / Acid / Base Peroxide Oxolane Peroxide (Explosion Risk) Start->Peroxide O2 + Light (Radical Mechanism) Enol->Start Reversible Thermo Thermodynamic Isomer (Equatorial) Enol->Thermo Re-protonation (Equilibrium) Dimer Aldol Dimer (Impurity) Enol->Dimer Self-Reaction (High Conc.) Thermo->Peroxide O2 + Light

Caption: Figure 1. Degradation and isomerization landscape. The primary stability risk is the thermodynamic equilibration (green path) driven by heat/catalysis, followed by irreversible oxidative degradation (red path).

Standard Operating Procedure (SOP): Stability Testing

If you are validating a new batch, do not rely on simple NMR. Follow this self-validating protocol:

  • Baseline: Take 1H NMR in CDCl₃ immediately upon isolation. Focus on the C2-H signal (multiplet, typically

    
     2.2–2.6 ppm).
    
  • Stress Test (Thermal):

    • Dissolve 10 mg in non-acidic solvent (e.g., Toluene-d8).

    • Heat to 60°C for 4 hours.

    • Pass Criteria: No change in the integral ratio of diastereomers.

    • Fail Criteria: Emergence of new olefinic peaks (elimination) or shift in diastereomeric ratio.

  • Stress Test (Oxidative):

    • Expose a thin film of oil to air for 24 hours in the dark.

    • Test with KI-Starch paper.

    • Pass Criteria: Paper remains white (No peroxides).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of substituted cyclohexanones and 1,3-diaxial interactions).

  • Ren, H., et al. (2020).[4] "Tetrahydrofuran Biodegradation and Metabolic Pathway Analysis." Encyclopedia, MDPI. (Details the oxidative instability of THF rings and alpha-hydroxylation mechanisms).

  • Unterhalt, B., et al. (2000). "Synthesis of cyclohexanone and 2-cyclohexenone from sodium cyclamate." Pharmazie, 55(2), 146-7.[5] (Provides context on cyclohexanone derivative synthesis and stability).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source on keto-enol tautomerism and thermodynamic control in cyclic ketones).

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-(Oxolan-3-yl)cyclohexan-1-one Production

Welcome to the technical support center for the synthesis and scale-up of 2-(Oxolan-3-yl)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Oxolan-3-yl)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one typically involves the formation of a carbon-carbon bond between the cyclohexanone and tetrahydrofuran moieties. Two primary strategies are commonly considered:

  • Alkylation of Cyclohexanone Enolate: This is a direct approach involving the reaction of a pre-formed cyclohexanone enolate with an electrophilic tetrahydrofuran derivative, such as 3-halotetrahydrofuran.

  • Michael Addition: This method involves the conjugate addition of a cyclohexanone enolate to an activated alkene, such as 2,3-dihydrofuran.

This guide will focus on the alkylation of cyclohexanone enolate , as it represents a more direct and frequently employed route for this class of compounds.

Core Challenges in Scale-Up

The transition from a laboratory-scale synthesis to a larger-scale production of 2-(Oxolan-3-yl)cyclohexan-1-one presents several key challenges:

  • Controlling Over-alkylation: The formation of di- and poly-alkylated byproducts is a common issue that can significantly reduce the yield and complicate purification.[1]

  • Regioselectivity: In cases of substituted cyclohexanones, controlling the position of alkylation (kinetic vs. thermodynamic enolate) is crucial.[2]

  • Stereoselectivity: The reaction can create stereocenters, and controlling the stereochemical outcome may be necessary for specific applications.

  • Reaction Work-up and Purification: Isolating the desired product from unreacted starting materials, byproducts, and reaction reagents can be challenging at a larger scale.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one via the alkylation of cyclohexanone.

Issue 1: Low Yield of the Desired Mono-alkylated Product

Question: My reaction is resulting in a low yield of 2-(Oxolan-3-yl)cyclohexan-1-one, with a significant amount of unreacted cyclohexanone remaining. What are the likely causes and how can I improve the conversion?

Answer:

A low yield of the desired product with recovery of starting material often points to incomplete enolate formation or insufficient reactivity of the alkylating agent. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis and Corrective Actions:

  • Incomplete Deprotonation: The formation of the cyclohexanone enolate is a critical step. If the base is not strong enough or is added improperly, deprotonation will be incomplete.

    • Solution: Ensure you are using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). Prepare the LDA in situ or use a high-quality commercial solution. The base should be added slowly to a cooled solution of the cyclohexanone to ensure complete and controlled deprotonation.

  • Degradation of the Base: LDA is moisture-sensitive. Any water in the reaction will quench the LDA, reducing its effectiveness.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of the Alkylating Agent: The 3-halotetrahydrofuran (e.g., 3-bromotetrahydrofuran or 3-iodotetrahydrofuran) may have degraded over time.

    • Solution: Use a freshly prepared or purified alkylating agent. 3-Iodotetrahydrofuran is generally more reactive than 3-bromotetrahydrofuran and may improve yields.

  • Insufficient Reaction Time or Temperature: The alkylation step may require more time or a higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider allowing it to stir for a longer period or gradually increasing the temperature.

Workflow for Optimizing Mono-alkylation Yield:

G start Low Yield of Mono-alkylated Product check_base Verify Base Strength and Stoichiometry (e.g., LDA, 1.05-1.1 eq.) start->check_base check_moisture Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_base->check_moisture If base is adequate check_alkylating_agent Assess Alkylating Agent Quality (Freshly Prepared/Purified) check_moisture->check_alkylating_agent If conditions are dry optimize_conditions Optimize Reaction Time and Temperature (Monitor by TLC/GC) check_alkylating_agent->optimize_conditions If agent is pure result Improved Yield of 2-(Oxolan-3-yl)cyclohexan-1-one optimize_conditions->result

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of Di- and Poly-alkylated Byproducts

Question: My reaction is producing a complex mixture containing significant amounts of di- and poly-alkylated cyclohexanone. How can I suppress this over-alkylation?

Answer:

Over-alkylation is a common challenge when working with enolates that can be deprotonated again after the initial alkylation.[1] The key to preventing this is to control the reaction conditions to favor mono-alkylation.

Strategies to Minimize Over-alkylation:

  • Control of Stoichiometry: Using a slight excess of the cyclohexanone relative to the alkylating agent can help to ensure that the alkylating agent is consumed before it can react with the mono-alkylated product.

    • Recommendation: Start with a 1.1:1 ratio of cyclohexanone to 3-halotetrahydrofuran.

  • Choice of Base and Enolate Formation Conditions: The formation of the kinetic enolate is generally preferred for mono-alkylation.

    • Kinetically Controlled Conditions: Use a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) in an aprotic, non-polar solvent like THF.[1] This rapidly and irreversibly forms the less substituted enolate, which then reacts with the alkylating agent.

  • Slow Addition of the Alkylating Agent: Adding the 3-halotetrahydrofuran slowly to the pre-formed enolate solution ensures that the concentration of the alkylating agent is kept low at all times, reducing the likelihood of a second alkylation event.

  • Use of Additives: Certain additives can modulate the reactivity of the enolate.

    • HMPA (Hexamethylphosphoramide): While effective, HMPA is a known carcinogen and should be handled with extreme caution. It can increase the reactivity of the enolate and promote C-alkylation.

    • NMP (N-Methyl-2-pyrrolidone): A less hazardous alternative to HMPA that can also improve the outcome of alkylation reactions.[1]

Table 1: Comparison of Reaction Conditions for Controlled Alkylation

ParameterKinetically Controlled (Favors Mono-alkylation)Thermodynamically Controlled
Base LDA (Lithium Diisopropylamide)NaOEt, KOtBu
Solvent THF (Tetrahydrofuran)Ethanol
Temperature -78 °CRoom Temperature or Reflux
Key Outcome Formation of the less substituted enolateFormation of the more stable, more substituted enolate

Frequently Asked Questions (FAQs)

Q1: What is the difference between a kinetic and a thermodynamic enolate, and why is it important for this synthesis?

A1: An asymmetric ketone like 2-methylcyclohexanone can form two different enolates. The kinetic enolate is formed faster by removing a proton from the less sterically hindered α-carbon. The thermodynamic enolate is more stable and is formed by removing a proton from the more substituted α-carbon. For the synthesis of 2-(Oxolan-3-yl)cyclohexan-1-one from unsubstituted cyclohexanone, the primary concern is preventing over-alkylation rather than regioselectivity. However, understanding this principle is crucial if you are working with a substituted cyclohexanone starting material.[1][2]

G ketone Substituted Cyclohexanone kinetic_enolate Kinetic Enolate (Less Substituted) ketone->kinetic_enolate Strong, bulky base Low temperature (e.g., LDA, -78°C) thermodynamic_enolate Thermodynamic Enolate (More Substituted) ketone->thermodynamic_enolate Weaker base Higher temperature (e.g., NaOEt, RT) kinetic_enolate->thermodynamic_enolate Equilibration

Caption: Kinetic vs. Thermodynamic enolate formation.

Q2: I am observing a significant amount of an O-alkylated byproduct. How can I favor C-alkylation?

A2: O-alkylation, where the alkyl group attaches to the oxygen of the enolate, can compete with the desired C-alkylation. The solvent plays a crucial role here. Polar aprotic solvents like DMSO can favor O-alkylation. To promote C-alkylation, use a less coordinating solvent like THF.[1]

Q3: What are the best methods for purifying the final product on a larger scale?

A3: For larger scale purification, fractional distillation under reduced pressure is often the most practical and economical method. If the boiling points of the product and byproducts are too close, column chromatography on silica gel may be necessary, though this can be resource-intensive for large quantities.

Experimental Protocols

Protocol 1: Kinetically Controlled Mono-alkylation of Cyclohexanone

This protocol is designed to favor the formation of the mono-alkylated product, 2-(Oxolan-3-yl)cyclohexan-1-one, by utilizing kinetically controlled conditions.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • 3-Iodotetrahydrofuran

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30 minutes.

  • Enolate Formation:

    • To the freshly prepared LDA solution, add cyclohexanone (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • In a separate flask, dissolve 3-iodotetrahydrofuran (1.2 equivalents) in anhydrous THF.

    • Add the solution of the alkylating agent dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Analysis of 2-(Oxolan-3-yl)cyclohexan-1-one: Elucidating Fragmentation Patterns and Retention Time Considerations

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in this endeavor. This guide provides an in-depth comparative analysis of the expected GC-MS fragmentation patterns and retention time characteristics of 2-(Oxolan-3-yl)cyclohexan-1-one, a molecule incorporating both a cyclic ketone and a cyclic ether moiety. In the absence of direct experimental data for this specific compound in publicly available literature, this guide will leverage established principles of mass spectrometry to predict its behavior and compare it with well-characterized structural analogs.

Introduction to the Analyte and the Analytical Challenge

2-(Oxolan-3-yl)cyclohexan-1-one presents a unique analytical challenge due to its bifunctional nature. The molecule's structure, featuring a cyclohexanone ring substituted with a tetrahydrofuran (oxolane) ring, suggests a complex fragmentation pattern under electron ionization (EI) conditions. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices. Furthermore, predicting its gas chromatographic retention time is essential for developing effective separation methods.

This guide will dissect the expected mass spectral features of 2-(Oxolan-3-yl)cyclohexan-1-one by examining the characteristic fragmentation of its constituent parts: cyclic ketones and cyclic ethers. By understanding the fragmentation of simpler, related molecules, we can construct a theoretical fragmentation pattern for our target analyte.

Theoretical Fragmentation Analysis of 2-(Oxolan-3-yl)cyclohexan-1-one

The molecular weight of 2-(Oxolan-3-yl)cyclohexan-1-one (C₁₀H₁₆O₂) is 168.23 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 168. The subsequent fragmentation will be dictated by the presence of the carbonyl group and the ether linkage, which are the primary sites of charge localization.

The fragmentation of ketones and aldehydes is well-understood to occur via α-cleavage and McLafferty rearrangements.[1][2] For cyclic ketones, α-cleavage is a major fragmentation pathway.[3][4] Similarly, ethers undergo characteristic α-cleavage adjacent to the oxygen atom.[4]

Based on these principles, the fragmentation of 2-(Oxolan-3-yl)cyclohexan-1-one is anticipated to proceed through several key pathways:

  • α-Cleavage adjacent to the carbonyl group: This is a dominant fragmentation pathway for ketones.[2][4] For 2-(Oxolan-3-yl)cyclohexan-1-one, this can occur on either side of the carbonyl group.

  • Cleavage of the bond between the two rings: This would lead to the formation of ions corresponding to the individual ring structures.

  • Ring-opening of the oxolane moiety: Cyclic ethers are known to undergo complex ring-opening fragmentations.[1][5]

  • Rearrangement reactions: Intramolecular hydrogen shifts, such as the McLafferty rearrangement, are possible, although the specific structure may not be optimal for the classic γ-hydrogen transfer.[1][2]

The following diagram illustrates the predicted primary fragmentation pathways for 2-(Oxolan-3-yl)cyclohexan-1-one.

G cluster_pathways Predicted Fragmentation Pathways M 2-(Oxolan-3-yl)cyclohexan-1-one (M⁺˙) m/z 168 F1 [C₆H₉O]⁺ m/z 97 M->F1 α-Cleavage (loss of C₄H₇O radical) F2 [C₄H₇O]⁺ m/z 71 M->F2 Cleavage of inter-ring bond F3 [C₅H₉O]⁺ m/z 85 M->F3 α-Cleavage (loss of C₅H₇O radical) F4 [C₄H₈O]⁺˙ m/z 72 M->F4 Ring-opening of oxolane

Caption: Predicted major fragmentation pathways of 2-(Oxolan-3-yl)cyclohexan-1-one.

Comparative Analysis with Structural Analogs

To substantiate the predicted fragmentation, a comparison with the known mass spectra of cyclohexanone and tetrahydrofuran derivatives is invaluable.

Cyclohexanone: The Ketone Moiety

The mass spectrum of cyclohexanone is characterized by a prominent molecular ion peak and specific fragment ions. A key fragment for saturated cyclic ketones is observed at m/z 55.[3] In cyclohexanone, this is often the base peak.[3] Other significant fragments arise from α-cleavage, leading to the loss of neutral molecules like ethene.[1][4]

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
Cyclohexanone98.1498 (M⁺˙), 83, 70, 55 (base peak), 42
2-(Oxolan-3-yl)cyclohexan-1-one (Predicted)168.23168 (M⁺˙), 125, 97, 85, 71, 55

The presence of the oxolanyl substituent in our target molecule is expected to introduce additional fragmentation pathways, leading to a more complex spectrum than that of simple cyclohexanone. However, the characteristic cyclohexanone fragments, particularly around m/z 55 and those resulting from α-cleavage, are still anticipated to be present, albeit with potentially lower relative intensities.

Tetrahydrofuran (Oxolane): The Ether Moiety

Electron impact ionization of tetrahydrofuran results in a prominent molecular ion and a characteristic base peak at m/z 42.[6] This fragment is formed through a complex ring-opening and rearrangement process.[6]

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
Tetrahydrofuran72.1172 (M⁺˙), 71, 43, 42 (base peak), 41
2-(Oxolan-3-yl)cyclohexan-1-one (Predicted)168.23168 (M⁺˙), 125, 97, 85, 71, 55

For 2-(Oxolan-3-yl)cyclohexan-1-one, fragments originating from the oxolane ring are expected. The ion at m/z 71, corresponding to the [C₄H₇O]⁺ fragment, is a likely product of the cleavage of the bond connecting the two rings.

Gas Chromatographic Retention Time Considerations

The retention time of a compound in GC is governed by its volatility and its interactions with the stationary phase of the column.[7][8] For 2-(Oxolan-3-yl)cyclohexan-1-one, the following factors will influence its retention behavior:

  • Boiling Point: The presence of two polar functional groups (ketone and ether) will increase intermolecular forces, leading to a higher boiling point compared to non-polar alkanes of similar molecular weight.

  • Polarity: The molecule's polarity will dictate its interaction with the GC column's stationary phase. On a standard non-polar column (e.g., DB-5ms), its retention will be primarily determined by its boiling point. On a more polar column (e.g., a wax or cyanopropyl-based phase), specific interactions between the analyte's polar groups and the stationary phase will significantly increase the retention time.[9]

  • Molecular Weight: Generally, for a homologous series of compounds, retention time increases with molecular weight.

Given its molecular weight of 168.23 g/mol and its polar nature, 2-(Oxolan-3-yl)cyclohexan-1-one is expected to have a moderate retention time on a standard non-polar GC column. For comparison, cyclohexanone (MW 98.14) is a relatively volatile ketone. The addition of the oxolane group will substantially increase the molecular weight and likely the boiling point, resulting in a significantly longer retention time than cyclohexanone under the same chromatographic conditions.

The following diagram outlines a general workflow for the GC-MS analysis of a sample containing 2-(Oxolan-3-yl)cyclohexan-1-one.

G Sample Sample Preparation (e.g., dissolution in appropriate solvent) GC Gas Chromatography (Separation on capillary column) Sample->GC MS Mass Spectrometry (Electron Ionization and Mass Analysis) GC->MS Data Data Analysis (Retention time and mass spectrum) MS->Data Identification Compound Identification (Comparison with predicted fragmentation and known compounds) Data->Identification

Caption: General workflow for the GC-MS analysis of 2-(Oxolan-3-yl)cyclohexan-1-one.

Experimental Protocol for GC-MS Analysis

The following provides a detailed, step-by-step methodology for the GC-MS analysis of a sample suspected to contain 2-(Oxolan-3-yl)cyclohexan-1-one. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Reagents
  • Solvent: High-purity dichloromethane or ethyl acetate (GC grade).

  • Inert Gas: Helium (99.999% purity) for use as a carrier gas.

  • Sample: A solution of the compound of interest at a concentration of approximately 100 µg/mL.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Instrumentation and Parameters

Gas Chromatograph (GC)

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

Mass Spectrometer (MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peak corresponding to the target analyte based on its expected retention time.

  • Analyze the mass spectrum of the identified peak and compare the observed fragment ions with the predicted fragmentation pattern.

  • If available, compare the obtained spectrum with a reference spectrum from a spectral library (e.g., NIST).

Conclusion

References

  • GCMS Section 6.11.2 - Whitman People. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available at: [Link]

  • Ionization and fragmentation of furan molecules by electron collisions - ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra - The Benicewicz Group. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available at: [Link]

  • GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated) - ResearchGate. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats - PMC. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Available at: [Link]

  • 2-Cyclohexen-1-one - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column - Restek Resource Hub. Available at: [Link]

  • 2-(oxan-2-yl)cyclohexan-1-one - PubChemLite. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Mono- and disaccharides (GC-MS) - MASONACO. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • Metabolite Fragmentation Visualization. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. - DTIC. Available at: [Link]

  • 2-(3-Oxopentyl)cyclohexanone | C11H18O2 | CID 10012572 - PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - MDPI. Available at: [Link]

  • Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective | LCGC International. Available at: [Link]

  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing). Available at: [Link]

  • 2-(3-oxo-3-piperidin-1-ylpropyl)cyclohexan-1-one - ChemSynthesis. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available at: [Link]

  • Organic Solvents Retention Time Table | Products | GL Sciences. Available at: [Link]

  • 4-(2-Oxanyloxy)-1-cyclohexanone - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

Sources

Comparative

IR spectroscopy peaks for ketone and ether functional groups in the compound

Technical Comparison Guide: IR Spectroscopic Discrimination of Ketone and Ether Moieties Executive Summary In drug development and structural elucidation, distinguishing between carbonyl-containing moieties (ketones) and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Discrimination of Ketone and Ether Moieties

Executive Summary

In drug development and structural elucidation, distinguishing between carbonyl-containing moieties (ketones) and alkoxy groups (ethers) is a fundamental yet critical task. While Nuclear Magnetic Resonance (NMR) provides definitive structural connectivity, Infrared (IR) Spectroscopy offers a rapid, cost-effective "fingerprint" method for functional group verification.

This guide objectively compares the spectral performance of Ketone vs. Ether functional groups.[1] It establishes a self-validating protocol for differentiating these moieties based on dipole moment physics, frequency shifts, and experimental interferences.

Theoretical Framework: The Physics of Vibration

To interpret the data correctly, one must understand the causality behind the spectral peaks. The vibrational frequency (


) is governed by Hooke’s Law:


Where:

  • 
     (Force Constant):  Represents bond strength.[2] A double bond (C=O) is stiffer (
    
    
    
    dynes/cm) than a single bond (C-O,
    
    
    dynes/cm).
  • 
     (Reduced Mass):  The mass of the atoms involved.[2]
    
  • Dipole Moment: IR intensity is proportional to the square of the change in dipole moment (

    
    ).
    

Comparative Physics:

  • Ketones (C=O): Exhibit a large permanent dipole and a significant change in dipole moment during stretching. Result: Strong, sharp intensity.

  • Ethers (C-O-C): The C-O single bond is polar, but the net dipole change is often smaller than C=O, and the bond is less stiff. Result: Moderate to Strong intensity , appearing at lower frequencies.[3]

Comparative Analysis: Spectral Signatures

The following table summarizes the diagnostic peaks. Note the "Diagnostic Confidence" metric, which rates how reliable the peak is for standalone identification without collateral data (like NMR).

Table 1: Ketone vs. Ether Spectral Performance

FeatureKetone (C=O) Ether (C-O-C) Differentiation Logic
Primary Stretch 1715 ± 10 cm⁻¹ (Saturated)1050–1150 cm⁻¹ (Dialkyl)1200–1275 cm⁻¹ (Aryl/Vinyl)C=O is in the "clean" diagnostic region (>1500). C-O is in the "fingerprint" region (<1500).
Bond Order Double (

)
Single (

)
Higher bond order = Higher Wavenumber.
Intensity Very Strong (Sharp)Strong (Often Broad/Complex)C=O dominates the spectrum; C-O can be obscured by C-C skeletal vibrations.
Overtone ~3400–3450 cm⁻¹ (Weak)N/AFirst overtone of C=O (2


).
Conjugation Effect Lowers

to 1685–1666 cm⁻¹
Shifts C-O stretch to higher

(1250 cm⁻¹ ) due to resonance stiffening.
Conjugation moves peaks in opposite directions for the primary characteristic bond.
Diagnostic Confidence High Moderate Detection of Ether usually requires the absence of C=O and O-H bands to confirm.
Structural Logic Flow (Visualization)

The following decision tree illustrates the logical pathway for distinguishing these groups in an unknown sample.

SpectralLogic Start Unknown Spectrum Analysis Check1700 Check 1700-1750 cm⁻¹ Region Start->Check1700 HasPeak Strong Peak Present? Check1700->HasPeak KetoneLikely Carbonyl Present (C=O) HasPeak->KetoneLikely Yes NoPeak No C=O Peak HasPeak->NoPeak No CheckAldehyde Check 2700-2800 cm⁻¹ (C-H) KetoneLikely->CheckAldehyde IsAldehyde Doublet Present? CheckAldehyde->IsAldehyde ConfirmAldehyde Aldehyde IsAldehyde->ConfirmAldehyde Yes ConfirmKetone Ketone Confirmed IsAldehyde->ConfirmKetone No CheckOH Check 3200-3600 cm⁻¹ (O-H) NoPeak->CheckOH HasOH Broad Peak Present? CheckOH->HasOH IsAlcohol Alcohol HasOH->IsAlcohol Yes CheckFingerprint Check 1000-1300 cm⁻¹ HasOH->CheckFingerprint No ConfirmEther Ether Confirmed (Strong C-O Stretch) CheckFingerprint->ConfirmEther

Figure 1: Logical decision tree for distinguishing Ketones from Ethers and interfering groups (Aldehydes/Alcohols).

Experimental Protocol (Self-Validating)

For robust data in a drug development context, Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets due to reproducibility and throughput, unless trace sensitivity is required.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹ (Standard for solid/liquid identification).

  • Scans: 16–32 scans (Sufficient for high S/N ratio).

  • Range: 4000–650 cm⁻¹.

Step-by-Step Workflow
  • System Validation (Background):

    • Clean crystal with isopropanol.

    • Collect "Background" spectrum (air). Ensure no contaminant peaks at 2900 cm⁻¹ (C-H) or 1700 cm⁻¹ (residual carbonyls).

  • Sample Application:

    • Solids: Place ~2 mg of sample on the crystal. Apply pressure using the anvil until the "force gauge" is in the optimal zone.

    • Liquids: Deposit 1 drop to cover the crystal eye.

  • Acquisition:

    • Collect Sample Spectrum.[4][5]

    • Real-time QC: Check absorbance intensity. If > 1.5 AU, the peaks may "bottom out" (distort). Reduce sample thickness or pressure if possible (though less controllable in ATR).

  • Post-Processing:

    • Apply ATR Correction . (Note: ATR penetrates deeper at lower wavenumbers, artificially enhancing the Ether region relative to the Ketone region. Correction normalizes this).

    • Baseline Correction (if necessary).

Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Sample 3. Load Sample (Pressure Clamp) Background->Sample Scan 4. Acquire Spectrum (16-32 Scans) Sample->Scan QC 5. QC Check (Abs < 1.5 AU?) Scan->QC QC->Clean Fail (Resample) Process 6. ATR Correction & Peak Picking QC->Process Pass

Figure 2: Validated ATR-FTIR experimental workflow.

Troubleshooting & Interferences

Even with a robust protocol, misinterpretation can occur. Address these common pitfalls:

Conjugation Effects (The "Shift")

If the ketone is conjugated (e.g., Acetophenone vs. Acetone), the C=O bond acquires single-bond character due to resonance.

  • Impact: Peak shifts from 1715 cm⁻¹

    
    1685 cm⁻¹ .[3]
    
  • Risk: Can be confused with Amides (typically 1650–1690 cm⁻¹).

  • Solution: Check for N-H stretches (3200–3400 cm⁻¹). If absent, it is likely a conjugated ketone.

Ring Strain (Cyclic Ketones)

Compressing the bond angle increases the force constant (


).
  • Cyclohexanone (6-membered): ~1715 cm⁻¹ (Normal).[6]

  • Cyclopentanone (5-membered): ~1745 cm⁻¹.

  • Cyclobutanone (4-membered): ~1780 cm⁻¹.

  • Risk: High-strain ketones can mimic Esters (1735–1750 cm⁻¹).

  • Solution: Look for the Ether C-O-C stretch of the ester (1000–1300 cm⁻¹). If the 1200 region is empty, it is a strained ketone, not an ester.

Solvent/Water Interference

Water absorbs strongly at 1640 cm⁻¹ (H-O-H bend) and broadens the 3400 cm⁻¹ region.

  • Impact: Can mask conjugated ketones or create false O-H signals.

  • Protocol: Ensure samples are dried. If using KBr, keep pellets in a desiccator.

References

  • NIST Mass Spectrometry Data Center. "Infrared Spectroscopy - Theory and Interpretation." NIST Chemistry WebBook. [Link]

  • Specac Application Notes. "FTIR: Transmission vs ATR spectroscopy." Specac. [Link]

  • LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts. [Link]

  • UCLA Chemistry & Biochemistry. "Table of IR Absorptions." UCLA Web. [Link]

Sources

Validation

A Researcher's Guide to Structural Confirmation: X-ray Crystallography in Focus

< In the landscape of drug discovery and chemical research, the unambiguous determination of a compound's three-dimensional structure is a cornerstone of progress. Among the arsenal of analytical techniques available, si...

Author: BenchChem Technical Support Team. Date: February 2026

<

In the landscape of drug discovery and chemical research, the unambiguous determination of a compound's three-dimensional structure is a cornerstone of progress. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing definitive, atomic-level structural evidence. This guide offers an in-depth exploration of X-ray crystallography, from fundamental principles to practical experimental workflows, and objectively compares its capabilities with those of other widely used structural elucidation techniques.

The Unparalleled Insight of X-ray Crystallography

At its core, X-ray crystallography is a technique that allows us to visualize the arrangement of atoms in a crystalline solid.[1] When a well-ordered crystal is exposed to a beam of X-rays, the electrons of the atoms scatter the X-rays in a predictable manner, creating a unique diffraction pattern of spots, or reflections.[2][3] By measuring the intensities of these reflections, crystallographers can mathematically reconstruct a three-dimensional map of the electron density within the crystal.[2][4] This electron density map is then interpreted to determine the precise position of each atom, revealing bond lengths, bond angles, and the overall conformation of the molecule.[4]

The power of this technique lies in its ability to provide a direct, high-resolution snapshot of a molecule's structure, which is invaluable for:

  • Absolute Stereochemistry Assignment: Unambiguously determining the spatial arrangement of atoms, crucial for understanding biological activity.

  • Conformational Analysis: Revealing the preferred three-dimensional shape of a molecule in the solid state.

  • Identification of Polymorphs: Distinguishing between different crystalline forms of the same compound, which can have significant implications for physical properties like solubility and stability.

  • Validation of Synthetic Pathways: Confirming that the desired molecule has been synthesized with the correct connectivity and stereochemistry.

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized compound to a fully refined crystal structure involves a series of meticulous steps, each critical to the success of the experiment. Understanding the causality behind each step is key to troubleshooting and optimizing the process.

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Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in small-molecule crystallography is often obtaining high-quality single crystals.[5][6] The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating three-dimensional lattice.

Core Principle: Crystallization occurs from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility.[7] The key is to approach and maintain this supersaturated state under conditions that favor slow, controlled growth over rapid precipitation.

Experimental Protocol: Vapor Diffusion for Crystal Growth

This is a widely successful technique, particularly when working with milligram quantities of a compound.[8]

  • Solvent Selection: Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.

  • Precipitant Choice: Select a "poor" solvent (precipitant) in which the compound is sparingly soluble, but which is miscible with the good solvent.

  • Setup: Place the vial containing the compound solution inside a larger, sealed chamber that contains the precipitant.

  • Mechanism: The more volatile solvent from the inner vial will slowly diffuse into the vapor phase, while the less volatile precipitant vapor will diffuse into the compound's solution. This gradual change in solvent composition slowly decreases the compound's solubility, leading to supersaturation and, ideally, crystal growth.[7][8]

Table 1: Common Crystal Growth Techniques

TechniquePrincipleBest Suited ForCausality
Slow Evaporation Gradually increasing concentration by allowing the solvent to evaporate slowly.[8]Moderately soluble compounds.A slow rate of evaporation maintains a gentle approach to supersaturation, allowing time for ordered crystal packing.
Slow Cooling Decreasing the solubility of the compound by slowly lowering the temperature of a saturated solution.[7][9]Compounds with temperature-dependent solubility.A gradual temperature drop prevents a sudden crash-out of amorphous solid, favoring the lower energy state of a crystalline lattice.
Vapor Diffusion Slowly changing the solvent composition by diffusing a precipitant vapor into the compound solution.[8]Small quantities of material; screening multiple conditions.The slow, controlled introduction of the "poor" solvent provides a very gentle and reproducible path to supersaturation.
Liquid-Liquid Diffusion Layering a solution of the compound over a less dense, miscible precipitant.Compounds sensitive to air or moisture.Diffusion at the interface of the two liquids creates a localized zone of supersaturation where crystals can form.
Part 2: Illuminating the Crystal: Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This is typically performed at a synchrotron source, which provides an intensely bright and focused X-ray beam.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a specialized loop. To minimize radiation damage during data collection, the crystal is typically flash-cooled to cryogenic temperatures (around 100 K) in a stream of liquid nitrogen.

  • Data Collection Strategy: The crystal is placed in the X-ray beam and rotated.[10] As it rotates, different sets of crystal lattice planes will satisfy the Bragg condition (nλ = 2d sinθ) and produce diffracted X-ray beams.[11] A detector records the position and intensity of these diffracted spots for a complete rotation of the crystal.[1][3]

  • Data Processing: The collected images are processed to integrate the intensities of all the reflections and to determine the unit cell parameters of the crystal. This processed data is then used for structure solution.

Part 3: From Data to Structure: Solution and Refinement

The raw diffraction data contains the amplitudes of the scattered X-rays, but not their phases. This is known as the "phase problem" in crystallography.[12][13]

Structure Solution: For small molecules, "direct methods" are powerful computational techniques that can often solve the phase problem ab initio from the diffraction data alone. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Model Building and Refinement:

  • Initial Model: The initial phases are used to calculate an initial electron density map.[2] A skilled crystallographer, or increasingly, automated software, then builds an initial atomic model into this map.[14]

  • Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates and atomic displacement parameters, or B-factors) to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[15][16][17] The quality of the fit is monitored by the R-factor; a lower R-factor generally indicates a better fit.[15][18] The R-free value, calculated from a small subset of reflections not used in the refinement, is a crucial cross-validation tool to prevent overfitting of the data.[15]

Part 4: Ensuring Trustworthiness: Validation and Deposition

A solved crystal structure is not complete until it has been rigorously validated.

The Crystallographic Information File (CIF): The final result of a crystal structure determination is a Crystallographic Information File (CIF).[19][20][21] This standardized text file contains all the essential information about the crystal, the data collection, and the refined atomic model.[22]

Validation with checkCIF: Before publication or deposition, the CIF should be validated using the checkCIF utility provided by the International Union of Crystallography (IUCr).[23][24] This online tool performs a thorough check for syntax errors, numerical self-consistency, and potential issues with the structural model.[24][25]

Data Deposition: To ensure the accessibility and long-term preservation of structural data, it is standard practice to deposit the CIF with a public database. For small organic and metal-organic compounds, the primary repository is the Cambridge Structural Database (CSD).[26][27][28]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary and sometimes more accessible information.

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Table 2: Performance Comparison of Structural Elucidation Techniques

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionSolid, Liquid, or Gas
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryConnectivity (through-bond & through-space correlations), solution conformation, dynamicsMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous, high-resolution 3D structure.[29]Provides information on structure and dynamics in a more biologically relevant solution state.[29][30]High sensitivity, provides exact mass and molecular formula.[31][32]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[5][33]Structure determination can be complex and is generally limited to smaller molecules (<~40 kDa for proteins).[30]Provides indirect structural information; does not reveal 3D arrangement or stereochemistry.[9]
Data Output Crystallographic Information File (CIF) with atomic coordinates.1D and 2D spectra showing nuclear spin correlations.Mass spectrum showing ion abundance vs. mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the connectivity and local environment of atoms in a molecule, primarily in the solution state.[29][34] While crystallography provides a static picture of the molecule in a crystal lattice, NMR can reveal information about the molecule's dynamic behavior in solution.[30][35] For small molecules, techniques like 1H, 13C, COSY, HSQC, and HMBC experiments are used to piece together the carbon-hydrogen framework. For determining absolute stereochemistry, however, NMR is often ambiguous without complex experiments or chiral derivatizing agents, whereas crystallography provides a direct answer.

Mass Spectrometry (MS)

Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio of ions.[32] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.[31] Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments, which can provide valuable clues about the molecule's connectivity.[36][37][38] However, MS alone cannot determine the three-dimensional arrangement of atoms or distinguish between stereoisomers. It is an essential tool for confirming molecular weight and formula but is not a substitute for crystallography in definitive structure proof.

Conclusion

For the unequivocal structural confirmation of a novel compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a direct, high-resolution, three-dimensional view of the atomic arrangement, leaving no ambiguity in connectivity, conformation, or absolute stereochemistry. While techniques like NMR and mass spectrometry are indispensable for characterizing molecules, providing complementary information about solution-state behavior and molecular formula, they do not offer the definitive structural proof that X-ray diffraction can deliver. For researchers and drug development professionals, a high-quality crystal structure is the ultimate validation of a synthetic achievement and a critical foundation for understanding molecular function.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework - IUCr. Retrieved from [Link]

  • Evans, P. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2018). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 285(13), 2394-2410. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 53(1), 25-36. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]

  • Brown, I. D. (1993). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section B, 49(2), 294-306. Retrieved from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • USC Libraries. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Aichler, M., & Walch, A. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Histochemistry and Cell Biology, 143(5), 495-507. Retrieved from [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • Oxford Academic. (n.d.). Electron-density maps | Outline of Crystallography for Biologists. Retrieved from [Link]

  • ACS Publications. (n.d.). CIF Validation. Retrieved from [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

  • Labcritics. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Hope, H. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 69(Pt 2), 117-122. Retrieved from [Link]

  • SSRN. (n.d.). In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. Retrieved from [Link]

  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 661-672. Retrieved from [Link]

  • Fenn, A. J., & Hermans, J. (2004). Pictorial Structures for Molecular Modeling: Interpreting Density Maps. NIPS'04: Proceedings of the 17th International Conference on Neural Information Processing Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]

  • Hol, W. G. J. (1998). TEXTAL: A Pattern Recognition System for Interpreting Electron Density Maps. Proceedings of the ... Conference on Artificial Intelligence. Retrieved from [Link]

  • yetnet. (n.d.). X-Ray Crystallography - Refinement. Retrieved from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Nature Communications. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Retrieved from [Link]

  • Carleton College. (2007). X-ray Powder Diffraction (XRD). Retrieved from [Link]

  • Jones, T. A. (1997). Electron-Density Map Interpretation. Methods in Enzymology, 277, 173-208. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • PubMed. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • University of Cambridge. (2009). Basic refinement. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Correcting CIFs. Retrieved from [Link]

  • ResearchGate. (2016). Some tricks for the single-crystal growth of small molecules. Retrieved from [Link]

  • Woolfson, M. M. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. Encyclopedia of Life Sciences. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). PSD '18 -- Lecture 11 Error sources in Crystallography. Retrieved from [Link]

  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Problem in X‐ray Crystallography, and Its Solution. Retrieved from [Link]

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